molecular formula C24H28N2O3 B8091949 Indacaterol-d3

Indacaterol-d3

Cat. No.: B8091949
M. Wt: 395.5 g/mol
InChI Key: QZZUEBNBZAPZLX-WBCYSTDTSA-N
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Description

Indacaterol-d3 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-WBCYSTDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Indacaterol-d3

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound. This compound is the deuterium-labeled analog of Indacaterol, a potent and long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD). Due to its isotopic labeling, this compound serves as an invaluable internal standard for the precise quantification of Indacaterol in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.[1][2]

Chemical Structure and Properties

This compound is structurally identical to Indacaterol, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the ethyl groups of the diethyl-dihydro-indenyl moiety. This substitution results in a slightly higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one[1][2][3][4][5]
CAS Number 2699828-16-3[1][4][6]
Molecular Formula C₂₄H₂₅D₃N₂O₃[1][5][6][7]
Molecular Weight 395.52 g/mol [1][5][6][7]
Appearance Yellow Solid[7]
Purity ≥98%[5]
Deuterated Forms ≥99% (d₁-d₃)[1]
Solubility Soluble in DMSO and Methanol[1]
Storage Recommended storage at refrigerator temperature (2-8°C) for long-term stability.[5]
Primary Application Internal standard for the quantification of Indacaterol by GC- or LC-MS.[1][2]

Mechanism of Action of Indacaterol

Indacaterol exerts its therapeutic effect as a selective β2-adrenergic agonist.[8][9] The deuteration in this compound does not alter its pharmacological mechanism, which is crucial for its function as an internal standard. The signaling cascade is initiated upon binding to the β2-adrenergic receptors located on the smooth muscle cells of the airways.[8][10]

This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[8][10] Indacaterol is characterized by a rapid onset of action (within 5 minutes) and a long duration of action (approximately 24 hours), which is attributed to its high affinity for lipid rafts within the cell membrane.[8][9][11]

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Indacaterol's β2-adrenergic receptor signaling pathway.

Experimental Protocols and Analytical Methods

This compound is predominantly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability. The most common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]

Quantification of Indacaterol in Human Plasma via LC-MS/MS

This protocol outlines a general procedure for the determination of Indacaterol in human plasma using this compound as an internal standard.

Methodology:

  • Sample Preparation (Extraction):

    • Solid-Phase Extraction (SPE): A weak cation exchange SPE procedure can be employed to isolate Indacaterol and the internal standard (this compound) from the plasma matrix.[12]

    • Liquid-Liquid Extraction (LLE): Alternatively, ethyl acetate can be used in an LLE method to extract the analytes from plasma samples.[13]

    • To a plasma sample, a known concentration of this compound solution is added before proceeding with the extraction.

  • Reconstitution:

    • After extraction and evaporation of the solvent, the dry residue is reconstituted in a suitable solvent mixture, such as water-methanol (30:70, v/v).[13]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A C18 reversed-phase column (e.g., Acquity™ C18) is typically used for separation.[12][13]

    • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer, such as 30 mM phosphate buffer (pH 3.5), in a 30:70 (v/v) ratio.[13]

    • Flow Rate: A flow rate of around 1-2 mL/min is generally applied.[13]

    • Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the system.[13]

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) mode is used to generate ions.[13]

    • Analysis: A triple-stage quadrupole (TSQ) mass spectrometer is used to detect and quantify the precursor and product ions for both Indacaterol and this compound.[13]

    • Quantification: The concentration of Indacaterol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Extraction Solid-Phase or Liquid-Liquid Extraction IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Inject Inject into LC System Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, Triple Quadrupole) LC->MS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MS->Quant

Caption: Workflow for quantifying Indacaterol using this compound.

Other Analytical Techniques

While LC-MS/MS is the gold standard for bioanalysis, other methods have been developed for the determination of Indacaterol in bulk drug and pharmaceutical formulations, which could be adapted for use with this compound.[11][14]

Table 2: Alternative Analytical Methods for Indacaterol

MethodDetails
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation on a monolithic C18 column with UV detection at 210 nm. Mobile phase of acetonitrile and phosphate buffer.[13]
UV Spectroscopic Method A standard solution of Indacaterol in methanol is prepared and its absorbance is measured. Useful for bulk drug estimation.[11]
TLC Densitometric Method Samples are applied to silica gel TLC plates and developed. Quantification is performed by densitometry.[11]

Summary

This compound is an essential analytical tool for researchers and drug development professionals working with Indacaterol. Its use as an internal standard in LC-MS/MS methods provides the high level of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and quality control analyses.[2] The well-established mechanism of action of the parent compound, coupled with detailed analytical protocols, facilitates its effective implementation in a laboratory setting.

References

The Unraveling of Indacaterol's Mechanism: A Technical Guide to a Long-Acting β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Indacaterol, a prominent ultra-long-acting β2-adrenergic agonist (ultra-LABA). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling cascades, and functional outcomes that define Indacaterol's therapeutic efficacy in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism

Indacaterol exerts its primary therapeutic effect through its selective agonism at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Binding of Indacaterol to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, leading to bronchodilation and improved airflow.[2][3]

The key steps in its primary mechanism of action are:

  • Receptor Binding: Indacaterol binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[5][6][7]

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, resulting in the sequestration of intracellular calcium and the dephosphorylation of myosin light chains, ultimately leading to the relaxation of airway smooth muscle.[5][7]

This canonical pathway underscores Indacaterol's role as a potent bronchodilator.

Quantitative Pharmacological Profile

The efficacy and selectivity of Indacaterol have been quantified through a series of in vitro and ex vivo studies. The following tables summarize key quantitative data on its binding affinity, potency, intrinsic efficacy, and functional activity.

Receptor SubtypeBinding Affinity (pKi)Reference
β1-adrenoceptor7.36[1]
β2-adrenoceptor5.48[1]
ParameterValueConditionsReference
Potency (-logEC50)8.82 ± 0.41Isolated human bronchi at resting tone[8]
Intrinsic Efficacy (Emax)77 ± 5%Isolated human bronchi at resting tone (compared to isoprenaline)[8]
Functional Antagonism (-logIC50)6.96 ± 0.13Inhibition of EFS-induced contractions in isolated human bronchi[8]

Note: In vitro studies have shown that Indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors.[4]

Downstream Signaling: Beyond the Canonical Pathway

Recent evidence suggests that Indacaterol's mechanism of action may extend beyond the classical Gs-cAMP-PKA pathway. Studies have indicated that Indacaterol can engage β-arrestin-2, leading to the internalization of the β2-adrenergic receptor.[9] This β-arrestin-2-dependent pathway has been linked to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9][10][11][12] This potential anti-inflammatory action may contribute to its overall therapeutic benefit in chronic inflammatory airway diseases.[13]

Indacaterol Signaling Pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates Beta_arrestin β-Arrestin-2 Beta2AR->Beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to NFkB_inhibition Inhibition of NF-κB Beta_arrestin->NFkB_inhibition Mediates Radioligand Binding Assay Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes, Radioligand, Indacaterol) prep->incubation filtration Filtration & Washing (Separation of Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantification of Radioactivity) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end cAMP Accumulation Assay Workflow start Start plating Cell Plating (e.g., CHO-K1, HEK293) start->plating stimulation Cell Stimulation (Indacaterol & PDE Inhibitor) plating->stimulation lysis Cell Lysis (Release of intracellular cAMP) stimulation->lysis detection cAMP Detection (e.g., HTRF, AlphaScreen, ELISA) lysis->detection analysis Data Analysis (EC50 & Emax Determination) detection->analysis end End analysis->end

References

A Technical Guide to Indacaterol-d3: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Indacaterol-d3, a deuterated internal standard essential for the accurate quantification of Indacaterol. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on suppliers, analytical methodologies, and experimental workflows.

Commercial Suppliers and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound. Please note that pricing is often available upon request and may vary based on quantity and purity.

SupplierProduct/Catalog No.CAS No.PurityAvailable Unit Sizes
Cayman Chemical 28886[1]2699828-16-3[1]≥99% deuterated forms (d1-d3)[1][2]Inquire
Clearsynth CS-P-08974[3]2699828-16-3[3]98.80% by HPLC[3]Inquire
Simson Pharma Limited I600012[4]2699828-16-3[4]InquireInquire
MedChemExpress HY-14299S[5]2699828-16-3InquireInquire
Axios Research AR-I03491[6]2699828-16-3[6]InquireInquire
CymitQuimica 4Z-I-065010[7]2699828-16-3Inquire5mg, 10mg, 25mg, 50mg, 100mg[7]

Analytical Application: Quantification of Indacaterol in Human Plasma by LC-MS/MS

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of Indacaterol in biological matrices, such as human plasma.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: Quantification of Indacaterol in Human Plasma

This protocol is a representative example synthesized from established analytical methods.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of human plasma into a clean 10 mL test tube.

  • Spike the plasma sample with a known concentration of this compound working solution (internal standard).

  • Add 400 μL of 25% formic acid to the plasma sample.

  • Add 4 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 60 seconds to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 μL of the mobile phase (e.g., water-methanol, 30:70, v/v).[8][9]

2. Chromatographic Conditions (HPLC)

  • Column: Reprosil 100 C18 (150 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A mixture of acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v).[10]

  • Flow Rate: 1 mL/min.[8][9]

  • Injection Volume: 5 µL.[8][9]

  • Column Temperature: 35°C.

3. Mass Spectrometric Conditions (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Indacaterol: m/z 393.3 → 173.2[8]

    • This compound (IS): The precursor ion will be shifted by +3 Da (m/z 396.3), and the product ion may be the same or a similarly stable fragment. The exact transition should be optimized.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and entrance potential for both analyte and internal standard.

Workflow for Indacaterol Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample spike_is Spike with this compound (IS) plasma_sample->spike_is acidify Acidify (Formic Acid) spike_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the quantification of Indacaterol in plasma using this compound as an internal standard, from sample preparation to data analysis.

Signaling Pathway of Indacaterol

Indacaterol is a long-acting β2-adrenergic receptor (β2-AR) agonist.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent relaxation of bronchial smooth muscle.

signaling_pathway Indacaterol Indacaterol Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR Binds to G_protein Gs Protein Beta2_AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Simplified signaling pathway of Indacaterol, a β2-adrenergic receptor agonist.

This technical guide provides essential information for researchers and drug development professionals working with Indacaterol and its deuterated analog. For specific pricing, availability, and detailed technical data sheets, it is recommended to contact the suppliers directly. The provided experimental protocol serves as a robust starting point for developing and validating a quantitative bioanalytical method.

References

Methodological & Application

Application Note: Quantitative Analysis of Indacaterol in Human Plasma by LC-MS/MS Using Indacaterol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of Indacaterol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Indacaterol-d3, is the gold standard in quantitative LC-MS/MS.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects in the mass spectrometer.[1][5] This allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.[5][6] This application note provides a detailed protocol for the quantification of Indacaterol in human plasma using this compound as an internal standard.

Indacaterol Signaling Pathway

Indacaterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptors in the smooth muscle of the airways.[7] This interaction initiates a signaling cascade that results in bronchodilation. The key steps are the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][7] Elevated cAMP activates Protein Kinase A (PKA), leading to the relaxation of bronchial smooth muscle.[5][7]

Indacaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Indacaterol Indacaterol Receptor β2-Adrenergic Receptor (GPCR) Indacaterol->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Indacaterol's β2-adrenergic receptor signaling pathway.

Experimental Workflow

The overall workflow for the analysis involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry, followed by data processing.

LCMSMS_Workflow Sample 1. Plasma Sample (Calibrators, QCs, Unknowns) Spike_IS 2. Spike with This compound (IS) Sample->Spike_IS Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Precipitate Vortex_Centrifuge 4. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant 5. Transfer Supernatant Vortex_Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness (under Nitrogen stream) Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS System Reconstitute->Inject Data_Acquisition 9. Data Acquisition (MRM Mode) Inject->Data_Acquisition Data_Processing 10. Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Report 11. Final Report (Concentration Data) Data_Processing->Report

LC-MS/MS experimental workflow for Indacaterol analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the bioanalysis of Indacaterol in human plasma.[2][7][8]

1. Materials and Reagents

  • Indacaterol reference standard

  • This compound internal standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (≥98%)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm, or equivalent

3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Indacaterol and this compound in methanol to obtain 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

4. Sample Preparation

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (Internal Standard) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (see table below).

  • Vortex and transfer to an autosampler vial for injection.

5. LC-MS/MS Conditions

ParameterCondition
LC Parameters
Analytical ColumnWaters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientIsocratic or Gradient (e.g., 30% A / 70% B)
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Indacaterol)Q1: 393.3 m/z -> Q3: 157.1 m/z (example)
MRM Transition (this compound)Q1: 396.3 m/z -> Q3: 160.1 m/z (example)
IonSpray Voltage5500 V
Source Temperature550°C
Curtain Gas35 psi
Collision GasMedium

Method Validation and Performance

The method should be validated according to international guidelines. The following tables present representative data for a validated bioanalytical method.

Table 1: Calibration Curve

ParameterResult
Linearity Range10 - 1000 pg/mL
Regression Model1/x² weighted
Correlation Coefficient (r²)>0.995

Table 2: Accuracy and Precision (Representative Data)

QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10≤15.0%±15.0%≤15.0%±15.0%
LQC30≤10.0%±10.0%≤10.0%±10.0%
MQC400≤10.0%±10.0%≤10.0%±10.0%
HQC800≤10.0%±10.0%≤10.0%±10.0%

Table 3: Matrix Effect and Recovery

AnalyteMean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Indacaterol~85%0.95 - 1.050.98 - 1.02
This compound~87%0.96 - 1.04N/A

A stable isotope-labeled internal standard like this compound is expected to track the analyte through sample preparation and ionization, resulting in an IS-Normalized Matrix Factor close to 1.0, indicating effective compensation for matrix effects.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Indacaterol in human plasma. The use of this compound as an internal standard is critical for mitigating variability and matrix effects, thereby ensuring the high accuracy and precision required for regulated bioanalysis. The provided protocol and performance characteristics serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

References

Application Note: Quantification of Indacaterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate quantification of Indacaterol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of Indacaterol in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols described herein are based on validated methods published in peer-reviewed literature.

Principle

The methods outlined involve the extraction of Indacaterol and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Two primary sample preparation techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated HPLC-MS/MS bioassay for Indacaterol in human plasma.[1][2][3]

Materials:

  • Human plasma

  • Indacaterol reference standard

  • Formoterol (Internal Standard)

  • Ethyl acetate

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation Workflow (LLE):

LLE_Workflow plasma 1. Plasma Sample (1 mL) spike_is 2. Spike with Internal Standard (Formoterol) plasma->spike_is acidify 3. Add Formic Acid (25%) spike_is->acidify add_solvent 4. Add Ethyl Acetate (4 mL) acidify->add_solvent vortex 5. Vortex (60s) add_solvent->vortex centrifuge 6. Centrifuge (4000 rpm, 5 min, 5°C) vortex->centrifuge separate 7. Separate Organic Layer centrifuge->separate evaporate 8. Evaporate to Dryness (Nitrogen, 40°C) separate->evaporate reconstitute 9. Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject 10. Inject into LC-MS/MS (5 µL) reconstitute->inject SPE_Workflow plasma 1. Plasma Sample dilute 2. Dilute with 0.2% Acetic Acid plasma->dilute load 4. Load Sample dilute->load condition 3. Condition SPE Cartridge condition->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject Indacaterol_Pathway Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR binds to Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation leads to

References

Application of Indacaterol-d3 in Pharmacokinetic Studies: A Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of indacaterol in biological matrices is paramount for these studies. The use of a stable isotope-labeled internal standard, such as Indacaterol-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy, precision, and robustness of the analytical method.[5][6][7]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of indacaterol in human plasma and urine.

Quantitative Bioanalytical Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of indacaterol using a deuterated internal standard. The data presented is a composite from published methods for indacaterol bioanalysis.[1][2]

Table 1: Calibration Curve and Linearity

ParameterHuman PlasmaHuman Urine
AnalyteIndacaterolIndacaterol
Internal StandardThis compoundThis compound
Calibration Range0.075 - 100 ng/mL[2]0.075 - 100 ng/mL[1]
Regression ModelLinear, 1/x weighting[1]Linear, 1/x weighting[1]
Correlation Coefficient (r)≥ 0.990[1]≥ 0.990[1]
LLOQ0.075 ng/mL[2]0.075 ng/mL[1]

Table 2: Precision and Accuracy

MatrixQC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
Human Plasma [2]LLOQ0.07510.8113.6Not ReportedNot Reported
Low0.2259.1104.7Not ReportedNot Reported
Mid50.07.699.8Not ReportedNot Reported
High85.08.5102.2Not ReportedNot Reported
Human Urine [1]LLOQ0.075<20within ±20%<20within ±20%
LowNot Specified<15within ±15%<15within ±15%
MidNot Specified<15within ±15%<15within ±15%
HighNot Specified<15within ±15%<15within ±15%

Table 3: Recovery and Matrix Effect

MatrixQC LevelMean Recovery (%)
Human Urine [1]Low93.5
Mid89.8
High92.2
Human Plasma [2]-No significant matrix effect observed

Table 4: Stability

MatrixStability ConditionDurationResult
Human Plasma [2]Short-term (bench-top)Not SpecifiedAccepted
Long-termNot SpecifiedAccepted
Freeze-thawNot SpecifiedAccepted
Human Urine [1]Short-termNot SpecifiedAccepted
Long-termNot SpecifiedAccepted
Freeze-thawNot SpecifiedAccepted
Auto-samplerNot SpecifiedAccepted

Experimental Protocols

The following are detailed protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of indacaterol in biological matrices using this compound as an internal standard.

Protocol 1: Indacaterol Quantification in Human Plasma

1. Materials and Reagents:

  • Indacaterol reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

2. Sample Preparation (Liquid-Liquid Extraction): [2]

  • Thaw plasma samples to room temperature.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 2.5 mL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (e.g., water:methanol, 30:70, v/v).[2]

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of acidified water and methanol (e.g., 30:70, v/v).[1]

  • Flow Rate: 1 mL/min.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • Column Temperature: 35°C.[8]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indacaterol: m/z 393.3 → 173.2[1]

    • This compound: (Hypothetical) m/z 396.3 → 176.2 (or other appropriate fragment)

4. Data Analysis:

  • Integrate the peak areas for both indacaterol and this compound.

  • Calculate the peak area ratio (Indacaterol / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of indacaterol in the unknown samples from the calibration curve.

Protocol 2: Indacaterol Quantification in Human Urine

1. Materials and Reagents:

  • Same as for plasma analysis.

2. Sample Preparation (Liquid-Liquid Extraction): [1]

  • Thaw urine samples to room temperature.

  • Pipette 1 mL of urine into a clean tube.

  • Add 50 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 5 mL of ethyl acetate.

  • Follow steps 6-12 from the plasma sample preparation protocol.

3. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally the same as for plasma analysis and can be optimized as needed.

4. Data Analysis:

  • The data analysis procedure is the same as for plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of indacaterol using this compound as an internal standard.

G cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis SampleCollection Biological Sample Collection (Plasma or Urine) Spiking Spike with this compound (Internal Standard) SampleCollection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for bioanalysis of Indacaterol.

Role of this compound as an Internal Standard

This diagram illustrates the principle of using a deuterated internal standard to correct for variations during sample processing and analysis.

G cluster_0 Sample Preparation cluster_2 LC-MS/MS Detection cluster_3 Correction & Quantification Analyte_IS_Initial Analyte (Indacaterol) + IS (this compound) in Biological Matrix Extraction Extraction Analyte_IS_Initial->Extraction IncompleteRecovery Incomplete Recovery Extraction->IncompleteRecovery Analyte_IS_Final Co-eluting Analytes Detected by MS Extraction->Analyte_IS_Final MatrixEffects Matrix Effects (Ion Suppression/Enhancement) InstrumentVariability Instrument Variability Analyte_IS_Final->MatrixEffects Analyte_IS_Final->InstrumentVariability Ratio Peak Area Ratio (Analyte/IS) Analyte_IS_Final->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Principle of stable isotope dilution analysis.

References

Application Note: Quantitative Analysis of Indacaterol in Human Plasma Using LC-MS/MS with Indacaterol-d3 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Therapeutic Drug Monitoring (TDM) of Indacaterol can be a valuable tool to optimize therapy, assess adherence, and investigate pharmacokinetic variability. This application note describes a sensitive and specific method for the quantification of Indacaterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Indacaterol-d3, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate Indacaterol and the internal standard (this compound) from human plasma. The extracts are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[3][4] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[3] Quantification is achieved by comparing the peak area ratio of the analyte (Indacaterol) to the internal standard (this compound) against a calibration curve prepared in the same biological matrix.

Pharmacological Action of Indacaterol

Indacaterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the smooth muscle cells of the airways.[5] This interaction activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[5][7]

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Receptor β2-Adrenergic Receptor Indacaterol->Receptor Binds G_Protein Gs Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Indacaterol Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Indacaterol reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Control human plasma (with K2-EDTA anticoagulant)

Preparation of Stock and Working Solutions
  • Indacaterol Stock Solution (1 mg/mL): Accurately weigh and dissolve Indacaterol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Indacaterol stock solution with methanol:water (1:1 v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of this compound.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate Indacaterol working solutions to achieve final concentrations for the calibration curve (e.g., 0.075, 0.15, 0.5, 2.5, 10, 40, 80, 100 ng/mL).[3][8]

  • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.225, 50.0, and 85.0 ng/mL).[8]

Sample Extraction Protocol (Liquid-Liquid Extraction)

This protocol is based on a validated method for Indacaterol extraction from plasma.[3][8]

  • Pipette 1 mL of plasma sample (blank, standard, QC, or unknown) into a clean polypropylene tube.

  • Add 50 µL of the this compound working solution to all tubes except the blank.

  • Add 400 µL of 25% formic acid and vortex briefly.[8]

  • Add 4 mL of ethyl acetate, vortex for 60 seconds.[8]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[8]

  • Freeze the aqueous (lower) layer and decant the upper organic layer into a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dry residue with 200 µL of the mobile phase.[3][4]

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

TDM_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Plasma Sample (1 mL) Spike 2. Spike with This compound (IS) Sample->Spike LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Centrifuge 4. Centrifuge & Separate LLE->Centrifuge Evap 5. Evaporate to Dryness Centrifuge->Evap Recon 6. Reconstitute Evap->Recon Inject 7. Inject into LC-MS/MS Recon->Inject Data 8. Data Acquisition (MRM) Inject->Data Process 9. Peak Integration Data->Process Calc 10. Calculate Concentration (vs. Calibration Curve) Process->Calc

LC-MS/MS Workflow for Indacaterol TDM.
LC-MS/MS Instrumental Conditions

The following are typical parameters and may require optimization for specific instrumentation.

Parameter Condition
HPLC System Standard HPLC or UPLC system
Column C18 reverse-phase, e.g., Reprosil 100 C18 (150 x 4.6 mm, 5µm)[3]
Mobile Phase Water:Methanol (30:70, v/v) with 0.1% Formic Acid[3]
Flow Rate 1.0 mL/min[3][8]
Column Temperature 40°C[3]
Injection Volume 5 µL[3][8]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Indacaterol: Q1: 393.3 m/z -> Q3: 173.2 m/z[3][9] This compound: (Adjust for d3 mass shift)

Data Presentation and Method Performance

A validated bioanalytical method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The tables below summarize typical performance characteristics for an Indacaterol assay.

Table 1: Calibration Curve and Sensitivity This table summarizes the linearity and lower limit of quantitation (LLOQ) for the assay.

ParameterValue
Linearity Range0.075 - 100 ng/mL[3][4][8]
Correlation Coefficient (r²)≥ 0.99[9][10]
LLOQ0.075 ng/mL[3][8]
LLOQ Accuracy (%)113.6%[8]
LLOQ Precision (%CV)10.8%[8]

Table 2: Intra-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed within the same batch.[8]

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC0.225104.79.1
Mid QC50.099.87.6
High QC85.0102.28.5

Table 3: Inter-Batch Accuracy and Precision This table shows the accuracy and precision for QC samples analyzed across different batches on different days.

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC0.225Within ±15% of nominal≤15%
Mid QC50.0Within ±15% of nominal≤15%
High QC85.0Within ±15% of nominal≤15%

Note: Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for accuracy, and a precision of ≤15% CV (≤20% for LLOQ) as per international guidelines.[9]

References

Application Note: Bioequivalence Study of Indacaterol Using Indacaterol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Establishing the bioequivalence of a generic (Test) formulation to an approved reference (Reference) product is a critical step in the drug approval process. This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of an inhaled Indacaterol formulation, utilizing Indacaterol-d3 as a stable isotope-labeled internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a standard bioequivalence study for Indacaterol involves a single-dose, two-way crossover design in healthy subjects under fasting conditions.[1] The key pharmacokinetic (PK) parameters for assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][2] Bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean Test/Reference ratios of these parameters fall within the acceptance range of 80.00% to 125.00%.[1][2]

Indacaterol is rapidly absorbed following inhalation, with the time to reach peak plasma concentration (Tmax) occurring at approximately 15 minutes post-dose.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for LC-MS/MS bioanalysis to compensate for potential variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

Experimental Protocols

Bioequivalence Study Design

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.

1.1. Study Population:

  • A sufficient number of healthy, non-smoking male and female subjects, typically aged 18-45 years.

  • Subjects should undergo a comprehensive medical screening to ensure good health and absence of any conditions that could interfere with the study.

  • Informed consent must be obtained from all participants.

1.2. Study Design:

  • Design: Single-center, randomized, open-label, two-period, two-sequence, crossover study with a washout period of at least 7 days between periods.

  • Treatments:

    • Test (T): Single inhaled dose of the generic Indacaterol formulation.

    • Reference (R): Single inhaled dose of the reference Indacaterol formulation.

  • Randomization: Subjects will be randomly assigned to one of two treatment sequences (TR or RT).

  • Dosing: A single dose of the Test or Reference product will be administered to subjects under fasting conditions (overnight fast of at least 10 hours). Subjects should be trained on the proper use of the inhalation device.[1]

1.3. Sample Collection:

  • Blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose (0 hour) and at specified time points post-dose.

  • Suggested sampling schedule: 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method: Quantification of Indacaterol in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of Indacaterol in human plasma using this compound as the internal standard (IS).

2.1. Materials and Reagents:

  • Indacaterol reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate).[6][7]

2.2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of Indacaterol and this compound in methanol.

  • Prepare working standard solutions for the calibration curve by serial dilution of the Indacaterol stock solution.

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 2-250 pg/mL.[6]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3. Sample Preparation (Solid Phase Extraction - SPE):

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 0.5 mL of each plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2.4. LC-MS/MS Conditions:

  • LC System: A validated UPLC or HPLC system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions (example):

    • Indacaterol: Q1/Q3 (e.g., m/z 393.3 → 173.2)[8]

    • This compound: Q1/Q3 (e.g., m/z 396.3 → 176.2)

2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic parameters will be calculated for each subject using non-compartmental analysis. The primary endpoints (Cmax and AUC) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

Table 1: Hypothetical Pharmacokinetic Parameters for Test and Reference Formulations of Indacaterol

ParameterFormulationGeometric Mean90% Confidence IntervalIntra-Subject CV (%)
Cmax (pg/mL) Test155.8(145.2, 167.1)15.2
Reference152.5(142.1, 163.5)
Ratio (T/R) 102.2% (95.8%, 108.9%)
AUC0-t (pgh/mL) Test1250.3(1185.7, 1318.4)12.5
Reference1235.1(1172.1, 1300.6)
Ratio (T/R) 101.2% (96.5%, 106.1%)
AUC0-inf (pgh/mL) Test1310.6(1245.3, 1379.1)12.8
Reference1295.4(1229.8, 1363.5)
Ratio (T/R) 101.2% (96.3%, 106.3%)
Tmax (h) Test0.25 (median)(0.17 - 0.50)N/A
Reference0.25 (median)(0.17 - 0.50)
t1/2 (h) Test45.5 (mean)(42.1 - 49.2)N/A
Reference46.1 (mean)(42.6 - 49.8)

Note: The data presented in this table are for illustrative purposes only and do not represent actual study results.

Mandatory Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Check Medical_Screening->Inclusion_Exclusion Randomization Randomization to Sequence (TR or RT) Inclusion_Exclusion->Randomization Dosing_P1 Single Dose Administration (T or R) Randomization->Dosing_P1 Sampling_P1 Blood Sampling (0-72h) Dosing_P1->Sampling_P1 Washout Washout Period (>= 7 days) Sampling_P1->Washout Sample_Processing Plasma Separation & Storage Sampling_P1->Sample_Processing Dosing_P2 Single Dose Administration (R or T) Washout->Dosing_P2 Sampling_P2 Blood Sampling (0-72h) Dosing_P2->Sampling_P2 Sampling_P2->Sample_Processing Bioanalysis LC-MS/MS Analysis of Indacaterol Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis (90% CI) PK_Analysis->Stats_Analysis Report Bioequivalence Assessment & Report Stats_Analysis->Report

Caption: Workflow of a two-way crossover bioequivalence study.

Bioequivalence_Assessment cluster_data Pharmacokinetic Data cluster_criteria Acceptance Criteria Test_Data Test Formulation (Cmax, AUC) Ratio Calculate Geometric Mean Ratio (Test / Reference) Test_Data->Ratio Ref_Data Reference Formulation (Cmax, AUC) Ref_Data->Ratio CI_Calc Calculate 90% Confidence Interval for the Ratio Ratio->CI_Calc Decision Bioequivalent? CI_Calc->Decision Criteria 80.00% - 125.00% Criteria->Decision

Caption: Logical flow for bioequivalence assessment.

References

Validated Analytical Methods for Indacaterol and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a potent bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Understanding its pharmacokinetic profile, including the disposition of its metabolites, is crucial for drug development and clinical research. The primary metabolic pathways for indacaterol include hydroxylation to form a monohydroxylated metabolite (P26.9), followed by glucuronidation to form its glucuronide conjugate (P19), as well as direct O-glucuronidation of the parent drug to form the 8-O-glucuronide conjugate (P37). Unchanged indacaterol, along with metabolite P26.9, are the most abundant drug-related compounds found in feces, while in serum, unmodified indacaterol is the major component, with P26.9, P19, and P37 being the most significant metabolites.

Signaling Pathway of Indacaterol

Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors in the bronchial smooth muscle. This interaction initiates a signaling cascade that leads to bronchodilation.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Indacaterol's mechanism of action.

Application Note 1: Quantification of Indacaterol in Human Plasma by HPLC-MS/MS

This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of indacaterol in human plasma.[1][2]

Instrumentation and Conditions:

ParameterSpecification
Chromatography
SystemHPLC with autosampler
ColumnC18, 150 x 4.6 mm, 5µm
Mobile PhaseWater:Methanol (30:70, v/v) with 0.03% formic acid
Flow Rate1.0 mL/min
Injection Volume5 µL
Column Temperature40°C
Run Time3 minutes
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsIndacaterol: 393.3 -> 173.2 m/z, Formoterol (IS): 345.2 -> 149.1 m/z
Dwell Time200 ms

Method Validation Summary:

ParameterResult
Linearity Range0.075 - 100 ng/mL
LLOQ0.075 ng/mL
Intra-batch Accuracy99.8% - 113.6%
Intra-batch Precision7.6% - 10.8%
Recovery (Indacaterol)54.32% - 55.41%
Recovery (IS)48.92%

Application Note 2: High-Sensitivity Quantification of Indacaterol in Human Plasma by UPLC-MS/MS

For studies requiring higher sensitivity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the determination of indacaterol in human plasma.[3]

Method Highlights:

ParameterSpecification
Chromatography
SystemUPLC with autosampler
ColumnReversed Phase
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Performance
Calibration Range2 - 250 pg/mL

Analytical Strategy for Indacaterol Metabolites

Direct quantification of indacaterol's metabolites is challenging due to the limited commercial availability of certified reference standards. However, a two-pronged strategy can be employed:

  • Enzymatic Hydrolysis: Biological samples can be treated with β-glucuronidase and/or sulfatase to convert glucuronidated and sulfated metabolites back to their parent aglycone (indacaterol or hydroxylated indacaterol). The total concentration of the aglycone can then be determined using a validated method for the parent compound. This indirect approach provides a measure of the total exposure to a particular moiety.

  • Direct Quantification using LC-MS/MS: For a more definitive quantification, direct measurement of the intact metabolites is necessary. This requires the synthesis or isolation of the metabolite standards. Once standards are available, a multi-analyte LC-MS/MS method can be developed and validated to simultaneously measure indacaterol and its key metabolites. The Multiple Reaction Monitoring (MRM) transitions would need to be optimized for each metabolite.

Experimental Protocols

Protocol 1: Sample Preparation for Indacaterol Quantification in Human Plasma (Liquid-Liquid Extraction) [1]

This protocol describes the extraction of indacaterol from human plasma prior to HPLC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Indacaterol and Formoterol (Internal Standard) stock solutions

  • Methanol

  • Formic acid (25%)

  • Ethyl acetate

  • Centrifuge capable of 4000 rpm and 5°C

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of human plasma into a 10 mL test tube.

  • Spike with the appropriate volume of indacaterol working standard solution.

  • Spike with 50 µL of the internal standard working solution (Formoterol).

  • Add 400 µL of 25% formic acid.

  • Add 4 mL of ethyl acetate.

  • Vortex for 60 seconds.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.

  • Freeze the sample and transfer the upper organic layer to a clean test tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase (Water:Methanol, 30:70, v/v).

  • Inject 5 µL into the LC-MS/MS system.

LLE_Workflow Start Start: 1 mL Plasma Sample Spike Spike with Indacaterol and Internal Standard Start->Spike Acidify Add 400 µL 25% Formic Acid Spike->Acidify Extract Add 4 mL Ethyl Acetate & Vortex Acidify->Extract Centrifuge Centrifuge (4000 rpm, 5 min, 5°C) Extract->Centrifuge Separate Freeze & Transfer Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (Nitrogen, 40°C) Separate->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Liquid-Liquid Extraction Workflow.

Protocol 2: UPLC-MS/MS Analysis [3]

This protocol outlines the general steps for the analysis of the extracted samples using UPLC-MS/MS.

Procedure:

  • Set up the UPLC-MS/MS system with the specified column and mobile phases.

  • Equilibrate the system until a stable baseline is achieved.

  • Create a sequence table including calibration standards, quality control samples, and unknown samples.

  • Place the reconstituted samples in the autosampler.

  • Start the sequence to inject and analyze the samples.

  • Process the acquired data using appropriate software to quantify the concentration of indacaterol in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

References

Application Note: Solid-Phase Extraction Protocol for Indacaterol from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of indacaterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of indacaterol from human plasma using a mixed-mode cation exchange (MCX) sorbent.

Principle of the Method

Indacaterol is a basic compound that is positively charged at an acidic pH. This protocol utilizes a mixed-mode solid-phase extraction cartridge that contains both reversed-phase and strong cation exchange functionalities. The plasma sample is first acidified to ensure that indacaterol is in its cationic form. When loaded onto the SPE cartridge, indacaterol is retained by both hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). This dual retention mechanism allows for rigorous washing steps to remove interfering endogenous substances from the plasma matrix. Finally, the pH of the elution solvent is raised to neutralize the charge on the indacaterol molecule, disrupting the ionic retention and allowing for its elution with an organic solvent.

Data Presentation

The following tables summarize the quantitative data from a validated online solid-phase extraction method for indacaterol in human serum, which has been reported to provide equivalent results to an offline procedure.[1][2]

Table 1: Calibration Curve Parameters for Indacaterol in Human Serum [1][2]

ParameterValue
Linear Range10.0 - 1000 pg/mL
Correlation Coefficient (r²)> 0.990
Lower Limit of Quantification (LLOQ)10.0 pg/mL

Table 2: Precision and Accuracy of the Method for Indacaterol Quantification [1][2]

Quality Control LevelIntra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (% Bias)Inter-run Accuracy (% Bias)
LLOQ≤ 20%≤ 20%± 20%± 20%
Low≤ 15%≤ 15%± 15%± 15%
Medium≤ 15%≤ 15%± 15%± 15%
High≤ 15%≤ 15%± 15%± 15%

Experimental Protocols

This section details the offline solid-phase extraction protocol for indacaterol from human plasma.

Materials and Reagents:

  • Human plasma

  • Indacaterol certified reference standard

  • Internal standard (e.g., isotopically labeled indacaterol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Ammonium hydroxide solution (28-30%)

  • Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)

  • SPE vacuum manifold

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Solutions Preparation:

  • 0.2% Acetic Acid Solution: Add 200 µL of glacial acetic acid to 100 mL of HPLC grade water.

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent): Carefully add 5 mL of ammonium hydroxide solution to 95 mL of methanol. Prepare this solution fresh.

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 500 µL of the plasma sample.

  • Spike with an appropriate amount of internal standard.

  • Add 500 µL of 0.2% acetic acid solution to the plasma sample.[1][2]

  • Vortex for 30 seconds to mix.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Protocol:

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 0.2% acetic acid solution through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.2% acetic acid solution.

  • Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the indacaterol and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. Collect the eluate in a clean collection tube.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.

Mandatory Visualization

SPE_Workflow cluster_spe Solid-Phase Extraction Steps plasma Plasma Sample (500 µL) pretreatment Pre-treatment: - Add Internal Standard - Add 500 µL 0.2% Acetic Acid - Vortex & Centrifuge plasma->pretreatment loading Load Supernatant pretreatment->loading spe_cartridge MCX SPE Cartridge wash1 Wash 1: 1 mL 0.2% Acetic Acid spe_cartridge->wash1 conditioning Conditioning: 1 mL Methanol equilibration Equilibration: 1 mL 0.2% Acetic Acid waste Waste conditioning->waste To Waste equilibration->waste To Waste loading->spe_cartridge loading->waste Flow-through to Waste wash2 Wash 2: 1 mL Methanol wash1->wash2 wash1->waste To Waste elution Elution: 1 mL 5% NH4OH in Methanol wash2->elution wash2->waste To Waste eluates Collect Eluate elution->eluates drydown Evaporate to Dryness reconstitution Reconstitute in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis eluates->drydown

Caption: Workflow for Indacaterol Solid-Phase Extraction from Plasma.

References

Application Note and Protocols: Preparation and Storage of Indacaterol-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who utilize Indacaterol-d3, primarily as an internal standard for the quantification of indacaterol in biological matrices.

Introduction this compound is the deuterium-labeled version of Indacaterol, a long-acting beta-2 adrenergic receptor (β2-AR) agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of indacaterol by mass spectrometry (GC-MS or LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[2] Proper preparation and storage of stock solutions are critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Summarized below are the key physicochemical properties of this compound. This data is essential for accurate stock solution preparation and for understanding its behavior in different analytical systems.

Table 1: Physicochemical Data for this compound

Property Value Reference
Formal Name 5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d3)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-2(1H)-quinolinone [2]
Molecular Formula C₂₄H₂₅D₃N₂O₃ [2]
Formula Weight 395.5 g/mol [2]
Purity ≥99% deuterated forms (d₁-d₃) [2]

| Formulation | A solid |[2] |

Table 2: Solubility Data for this compound

Solvent Solubility Reference
DMSO Soluble [2]

| Methanol | Soluble |[2] |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a primary stock solution of this compound at a concentration of 1 mg/mL. This concentration is a common starting point for creating further dilutions for working standards and calibration curves.[1]

Materials and Equipment:

  • This compound solid

  • Methanol (HPLC grade or higher) or DMSO (Spectrophotometric grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Micropipettes

  • Vortex mixer

  • Sonicator bath

  • Amber glass vials or cryovials for storage

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

  • Weighing: Tare the analytical balance with a clean weighing vessel. Carefully weigh the desired amount of this compound solid. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. Record the exact weight.

  • Dissolution:

    • Quantitatively transfer the weighed solid into the 1 mL volumetric flask.

    • Add approximately 0.7 mL of the chosen solvent (Methanol or DMSO).

    • Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the solid is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting: Transfer the stock solution into clearly labeled, amber-colored vials or cryovials in volumes appropriate for daily or experimental use. This prevents repeated freeze-thaw cycles of the primary stock.

Protocol 2: Storage and Handling of this compound Solutions

Proper storage is crucial for maintaining the stability and integrity of the stock solution.

Table 3: Recommended Storage Conditions

Format Temperature Duration Conditions Reference
Solid Compound -20°C ≥ 4 years Keep tightly sealed [2]
Primary Stock Solution -20°C Long-term Protect from light; use amber vials [2]

| Working Solutions | 4°C | Short-term (days) | Protect from light |[4] |

Storage Guidelines:

  • Long-Term Storage: The primary stock solution, stored in aliquots in tightly sealed amber vials at -20°C, is stable for extended periods.[2]

  • Short-Term Storage: Working solutions that are diluted from the primary stock can be stored at 4°C for several days, protected from light.[4]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution by preparing smaller, single-use aliquots.

  • Light Sensitivity: Protect all solutions from direct light to prevent potential photodegradation. Use amber vials or wrap clear vials in aluminum foil.[4]

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Solid to Room Temp B Weigh Solid (e.g., 1 mg) A->B C Dissolve in Solvent (Methanol or DMSO) B->C D Vortex / Sonicate for Complete Dissolution C->D E Adjust to Final Volume (e.g., 1 mL) D->E F Primary Stock Solution (1 mg/mL) E->F G Aliquot into Amber Vials H Long-Term Storage (-20°C) I Prepare Working Solutions (Dilutions) J Short-Term Storage (4°C) K Use in Analysis (LC-MS)

Figure 1: Workflow for Preparation and Storage of this compound Stock Solution.

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis A Biological Sample (e.g., Plasma, Urine) B Add Known Amount of This compound (Internal Standard) A->B C Extraction (e.g., LLE, SPE) B->C D Inject Sample C->D E Chromatographic Separation (Analyte and IS Co-elute) D->E F Mass Spectrometric Detection (Distinguished by Mass) E->F G Quantification (Analyte Peak Area / IS Peak Area) F->G H Accurate Concentration of Indacaterol in Sample G->H Result

Figure 2: Role of this compound as an Internal Standard in Bioanalysis.

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape for Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor chromatographic peak shape during the analysis of Indacaterol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered in the laboratory.

Troubleshooting Guides

Poor peak shape in HPLC analysis of Indacaterol can manifest as peak tailing, peak fronting, or split peaks. Below are systematic guides to diagnose and resolve these common issues.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Indacaterol, often appearing as an asymmetric peak with a tail extending to the right.

What am I seeing? The peak for Indacaterol has a tailing factor greater than 1.2.

Why is this happening? Peak tailing for Indacaterol is primarily caused by secondary interactions between the basic amine groups of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

How can I fix it?

Potential Cause Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, minimizing their interaction with the protonated Indacaterol molecule. A pH below 4.0 has been shown to be optimal for achieving symmetrical peaks for Indacaterol.[1]
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Indacaterol.
Select an Appropriate Column: Utilize a column with a highly deactivated stationary phase (end-capped) to reduce the number of accessible silanol groups. Alternatively, consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, that is less prone to silanol interactions.
Column Overload Reduce Sample Concentration: Dilute the sample to ensure that the amount of Indacaterol injected does not exceed the column's loading capacity.
Decrease Injection Volume: Inject a smaller volume of the sample onto the column.
Column Contamination or Degradation Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites.
Replace Guard Column/Column: If the problem persists after washing, the guard column or the analytical column may be irreversibly contaminated or degraded and should be replaced.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.

What am I seeing? The Indacaterol peak has a tailing factor less than 0.9.

Why is this happening? Peak fronting can be caused by several factors, including column overload, improper sample solvent, or a compromised column.

How can I fix it?

Potential Cause Solution
Sample Overload (Mass or Volume) Reduce Injection Mass: Lower the concentration of Indacaterol in your sample.
Decrease Injection Volume: Inject a smaller volume of your sample.
Inappropriate Sample Solvent Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
Column Collapse or Void Check Column Pressure: A sudden drop in backpressure may indicate a column void.
Replace Column: If a void is suspected, the column should be replaced. To prevent this, always operate the column within the manufacturer's recommended pressure and pH limits.
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

What am I seeing? The peak for Indacaterol is split into two or more peaks.

Why is this happening? Split peaks can arise from issues at the head of the column, a partially clogged frit, or a mismatch between the sample solvent and the mobile phase.

How can I fix it?

Potential Cause Solution
Partially Blocked Column Frit Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter.
Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent. Note: Only do this if the column manufacturer's instructions permit reverse flushing.
Column Inlet Void Proper Column Handling: Avoid sudden pressure shocks to the column.
Replace Column: A void at the column inlet is not repairable, and the column will need to be replaced.
Sample Solvent Incompatibility Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the mobile phase. A strong sample solvent can cause the analyte band to spread and distort as it enters the column.
Co-eluting Impurity Modify Separation Conditions: If a co-eluting impurity is suspected, adjust the mobile phase composition, gradient, or temperature to improve the resolution between Indacaterol and the impurity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Indacaterol that can affect its chromatography?

A1: Indacaterol is a basic molecule with two pKa values of approximately 7.3 and 8.0. It has low aqueous solubility. Its basic nature makes it prone to interacting with acidic silanol groups on silica-based columns, which is a primary cause of peak tailing.

Q2: What type of HPLC column is best for Indacaterol analysis?

A2: A C18 column is commonly used for the analysis of Indacaterol.[2][3] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column with end-capping. This will reduce the number of free silanol groups available for secondary interactions. Columns with different selectivities, such as C8 or Phenyl, can also be explored if adequate peak shape is not achieved on a C18 column.

Q3: How does the mobile phase pH affect the peak shape of Indacaterol?

A3: The mobile phase pH has a significant impact on the peak shape of Indacaterol. As a basic compound, Indacaterol will be protonated at acidic pH. At a low pH (e.g., below 4.0), the residual silanol groups on the silica packing are also protonated and less likely to interact with the positively charged Indacaterol molecule, resulting in a more symmetrical peak.[1] As the pH increases towards the pKa of the silanol groups (around 4-5), they become ionized and can strongly interact with the protonated Indacaterol, leading to significant peak tailing.

Q4: Can forced degradation of Indacaterol affect peak shape?

A4: Yes, forced degradation studies have shown that Indacaterol degrades under hydrolytic (acidic, basic, and neutral) conditions.[4][5] The degradation products can appear as new peaks in the chromatogram. If these degradation products are not well-resolved from the main Indacaterol peak, they can cause the peak to appear broader, shouldered, or even split, leading to poor peak shape and inaccurate quantification. Therefore, a stability-indicating method with sufficient resolution is crucial.

Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Indacaterol from various published methods.

Parameter Method 1 Method 2 Method 3
Column Onyx Monolithic C18 (100 x 4.6 mm)[1]Phenomenex C18 (250mm x 4.6ID, 5 micron)[2]Hibar® C18 (150 mm×4.6 mm ID, 5-μm)[3]
Mobile Phase Acetonitrile: 30 mM Phosphate Buffer (30:70, v/v)[1]Methanol: Phosphate Buffer (75:25, v/v)[2]Acetonitrile: 5mM Phosphate Buffer with 0.3% TEA (40:60, v/v)[3]
pH 3.5[1]6.8[2]3.0[3]
Flow Rate 2.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection UV at 210 nm[1]UV at 260 nm[2]UV at 220 nm and Fluorescence (Ex: 260 nm, Em: 520 nm)[3]
Retention Time ~2.18 min[1]~4.3 min[2]Not specified

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Determination of Indacaterol Maleate and Glycopyrronium Bromide[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Onyx Monolithic C18, 100 x 4.6 mm.

  • Mobile Phase Preparation: Prepare a 30 mM phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a 30:70 (v/v) mixture of acetonitrile and the 30 mM phosphate buffer. Filter the mobile phase through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

  • Standard Solution Preparation: Prepare a stock solution of Indacaterol maleate in methanol. Further dilute with the mobile phase to achieve the desired concentration.

  • Sample Preparation: For capsule formulations, empty the contents of the capsules, weigh the powder, and dissolve in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

Protocol 2: Stability-Indicating RP-HPLC Method for Indacaterol Maleate[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Phenomenex C18 (250mm x 4.6ID, Particle size: 5 micron).

  • Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 6.8. The mobile phase is a mixture of Methanol and the Phosphate Buffer in a 75:25 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation: Dissolve the standard or sample in the mobile phase to achieve the desired concentration.

  • Forced Degradation Study:

    • Acid Degradation: Treat the drug solution with 0.1 N HCl and heat. Neutralize before injection.

    • Base Degradation: Treat the drug solution with 0.1 N NaOH and heat. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid drug to heat.

    • Photolytic Degradation: Expose the drug solution to UV light.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tailing Factor > 1.2) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/ Degradation start->cause3 solution1a Adjust Mobile Phase pH (< 4.0) cause1->solution1a solution1b Use Mobile Phase Additive (e.g., TEA) cause1->solution1b solution1c Use End-capped or Alternative Column cause1->solution1c solution2a Reduce Sample Concentration cause2->solution2a solution2b Decrease Injection Volume cause2->solution2b solution3a Wash Column cause3->solution3a solution3b Replace Guard/ Analytical Column cause3->solution3b end Symmetric Peak Achieved solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for peak tailing of Indacaterol.

Troubleshooting_Peak_Fronting_Split cluster_fronting Peak Fronting cluster_split Split Peaks start_fronting Peak Fronting Observed (Tailing Factor < 0.9) cause_f1 Sample Overload start_fronting->cause_f1 cause_f2 Inappropriate Sample Solvent start_fronting->cause_f2 cause_f3 Column Void start_fronting->cause_f3 solution_f1 Reduce Injection Mass/Volume cause_f1->solution_f1 solution_f2 Match Solvent to Mobile Phase cause_f2->solution_f2 solution_f3 Replace Column cause_f3->solution_f3 end_node Good Peak Shape Restored solution_f1->end_node solution_f2->end_node solution_f3->end_node start_split Split Peak Observed cause_s1 Blocked Frit start_split->cause_s1 cause_s2 Column Inlet Void start_split->cause_s2 cause_s3 Solvent Mismatch start_split->cause_s3 solution_s1 Filter Samples/ Reverse Flush cause_s1->solution_s1 solution_s2 Replace Column cause_s2->solution_s2 solution_s3 Use Weaker Sample Solvent cause_s3->solution_s3 solution_s1->end_node solution_s2->end_node solution_s3->end_node

Caption: Troubleshooting workflow for peak fronting and split peaks.

References

Stability of Indacaterol-d3 in different biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Indacaterol-d3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The stability of a deuterated internal standard like this compound is expected to be comparable to its non-deuterated counterpart, Indacaterol. The quantitative data presented here is based on studies conducted on Indacaterol and serves as a strong surrogate for the stability of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound signal is inconsistent in my plasma samples. What could be the cause?

A1: Inconsistent signal for an internal standard can arise from several factors related to stability. Here’s a troubleshooting guide:

  • Short-Term (Bench-Top) Instability:

    • Issue: Samples left at room temperature for an extended period before processing can lead to degradation.

    • Troubleshooting: Minimize the time plasma samples are at room temperature. Process samples on an ice bath and transfer them to the appropriate storage temperature as quickly as possible. Validate the short-term stability for the duration your samples are expected to be at room temperature. For Indacaterol, stability has been demonstrated for up to 24 hours at room temperature in human plasma.

  • Freeze-Thaw Instability:

    • Issue: Repeatedly freezing and thawing samples can degrade the analyte.

    • Troubleshooting: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles for the same sample. If repeated analysis from the same aliquot is necessary, ensure that the stability has been validated for the required number of cycles. Indacaterol has been shown to be stable for at least three freeze-thaw cycles in human plasma[1].

  • Long-Term Instability:

    • Issue: Improper storage temperature or extended storage duration can lead to degradation.

    • Troubleshooting: Ensure samples are stored at or below the validated temperature. For Indacaterol in human plasma, long-term stability has been established at -20°C and -70°C for extended periods. Verify your storage duration against validated stability data.

  • Autosampler Instability:

    • Issue: Processed samples may degrade in the autosampler before injection.

    • Troubleshooting: Validate the stability of extracted samples in the autosampler for the expected run time. For Indacaterol, stability in the autosampler has been confirmed for at least 24 hours at 5°C[1].

Q2: What are the recommended storage conditions for plasma samples containing this compound?

A2: Based on stability studies of Indacaterol in human plasma, the following storage conditions are recommended:

  • Short-Term (up to 24 hours): Room temperature is acceptable.

  • Long-Term: Frozen at -20°C or -70°C.

Q3: How stable is this compound in whole blood?

  • Potential Issues: Enzymatic degradation can occur in whole blood. The compound may also adsorb to cellular components.

  • Recommendation: It is best practice to process whole blood to plasma as soon as possible after collection. If a delay is anticipated, a whole blood stability study should be conducted during method validation. This typically involves spiking the analyte into fresh whole blood and incubating it at room temperature for various durations before centrifuging to obtain plasma for analysis.

Q4: Is this compound stable in urine samples?

A4: Yes, a validated LC-MS/MS method for the quantification of Indacaterol in human urine has demonstrated acceptable short-term, long-term, freeze-thaw, and autosampler stability[2]. While specific quantitative data from this study is not provided, it indicates that Indacaterol is stable under typical bioanalytical storage and processing conditions in this matrix.

Q5: I suspect my this compound stock solution has degraded. How can I confirm this?

A5: Stock solution stability is crucial for accurate quantification.

  • Troubleshooting:

    • Prepare a new stock solution from a fresh batch of this compound powder.

    • Prepare a set of quality control (QC) samples using both the old and new stock solutions.

    • Analyze these QC samples against a calibration curve prepared with the new stock solution.

    • If the results from the QCs prepared with the old stock solution are significantly lower than the nominal concentration (typically >10% deviation), it indicates degradation of the old stock solution.

    • It is recommended to store stock solutions at appropriate temperatures (e.g., 4°C or -20°C) and for a validated duration.

Quantitative Stability Data Summary

The following tables summarize the stability of Indacaterol in human plasma, which can be used as a reliable indicator for the stability of this compound.

Table 1: Short-Term (Bench-Top) Stability of Indacaterol in Human Plasma at Room Temperature [1]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) after 24hAccuracy (%)
Low0.2250.236104.9
Mid50.051.5103.0
High85.088.2103.8

Table 2: Freeze-Thaw Stability of Indacaterol in Human Plasma (3 Cycles) [1]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Low0.2250.245108.9
Mid50.053.0106.0
High85.090.1106.0

Table 3: Long-Term Stability of Indacaterol in Human Plasma [1]

Storage Temp.DurationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
-20°C30 daysLow0.2250.230102.2
Mid50.052.1104.2
High85.087.5102.9
-70°C30 daysLow0.2250.233103.6
Mid50.052.5105.0
High85.088.7104.4

Table 4: Autosampler Stability of Processed Indacaterol Samples (24 hours at 5°C) [1]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Low0.2250.247109.8
Mid50.053.2106.5
High85.091.0107.1

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Sample Preparation:

    • Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

    • Aliquot the spiked matrix into multiple polypropylene tubes for each concentration level. A set of these aliquots will serve as the time zero (T0) reference samples and should be stored at -80°C until analysis.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted to room temperature.

    • Once completely thawed, refreeze the samples at the same temperature for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this process for a minimum of three cycles.

  • Sample Analysis:

    • After the final thaw, process the freeze-thaw samples along with the T0 reference samples using the validated bioanalytical method.

    • Analyze the samples by LC-MS/MS.

  • Data Evaluation:

    • Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the T0 reference samples.

    • The stability is considered acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the T0 samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.

  • Sample Preparation:

    • Spike a pool of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot the spiked matrix into polypropylene tubes for each concentration level. A set of these aliquots will serve as the T0 reference samples and should be processed immediately.

  • Incubation:

    • Leave the remaining aliquots on a laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • Sample Analysis:

    • After the incubation period, process the bench-top samples along with the T0 reference samples.

    • Analyze all samples by LC-MS/MS.

  • Data Evaluation:

    • Compare the mean concentration of the bench-top samples to the mean concentration of the T0 samples.

    • Acceptance criteria are met if the mean concentration of the incubated samples is within ±15% of the T0 samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stability_tests Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Start: Pool Biological Matrix spike Spike with this compound (Low & High QC) start->spike aliquot Aliquot into multiple tubes spike->aliquot ft_cycle Freeze-Thaw Cycles (e.g., 3 cycles at -80°C) aliquot->ft_cycle bt_stability Bench-Top Stability (e.g., 24h at Room Temp) aliquot->bt_stability lt_storage Long-Term Storage (e.g., 30 days at -70°C) aliquot->lt_storage process Sample Processing (e.g., LLE or SPE) aliquot->process T0 Reference Samples ft_cycle->process bt_stability->process lt_storage->process as_stability Autosampler Stability (e.g., 24h at 5°C in processed sample) lcms LC-MS/MS Analysis as_stability->lcms Re-injection process->lcms lcms->as_stability Processed Samples compare Compare mean concentration of stability samples to T0 reference lcms->compare accept Acceptance Criteria: Mean concentration within ±15% of T0 compare->accept end End: Stability Confirmed accept->end Pass

Caption: Workflow for assessing the stability of this compound in biological matrices.

troubleshooting_flowchart start Inconsistent this compound Signal q1 Were samples at room temperature for an extended period? start->q1 a1_yes Potential short-term instability. Minimize bench-top time. q1->a1_yes Yes q2 Were samples subjected to multiple freeze-thaw cycles? q1->q2 No a1_yes->q2 a2_yes Potential freeze-thaw instability. Aliquot samples. q2->a2_yes Yes q3 Was the storage temperature and duration within validated limits? q2->q3 No a2_yes->q3 a3_no Potential long-term instability. Verify storage conditions. q3->a3_no No q4 Was the autosampler run time within validated stability? q3->q4 Yes a3_no->q4 a4_no Potential autosampler instability. Validate for required duration. q4->a4_no No end If issues persist, investigate other sources of variability. q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for inconsistent this compound signal.

References

Identifying and resolving interferences in Indacaterol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences encountered during Indacaterol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Indacaterol that is typically measured in a bioassay?

Indacaterol is a long-acting beta-2 adrenergic agonist (LABA). Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in the production of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Therefore, most Indacaterol bioassays are designed to quantify the level of intracellular cAMP as a measure of receptor activation.

Q2: What are the most common types of interferences observed in Indacaterol bioassays?

The most common interferences in Indacaterol bioassays, particularly in cell-based and LC-MS/MS assays, include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, serum, urine) can suppress or enhance the analytical signal, leading to inaccurate quantification.[3][4][5][6][7][8][9]

  • High Background Signal: This can be caused by a variety of factors in cell-based assays, including non-specific binding of detection reagents, cellular autofluorescence, or high basal cAMP levels in the cells.[10][11]

  • Low Signal or Poor Assay Window: This may result from suboptimal assay conditions, low receptor expression in the cells, or degradation of Indacaterol or assay reagents.

  • Poor Reproducibility: Inconsistent results can arise from variability in cell health, passage number, reagent preparation, and sample handling.

Q3: How can I minimize matrix effects when preparing samples from biological fluids?

Several strategies can be employed to mitigate matrix effects:

  • Sample Dilution: Diluting the sample with an appropriate assay buffer is often the simplest and most effective way to reduce the concentration of interfering substances.[5]

  • Protein Precipitation (PPT): This technique removes the majority of proteins from the sample, which are a common source of interference.[1][12]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte of interest from the sample matrix based on its solubility in immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by retaining the analyte on a solid sorbent while interfering components are washed away.[1][12]

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[5]

Q4: What is the importance of cell passage number in Indacaterol bioassays?

The passage number, or the number of times a cell line has been subcultured, can significantly impact the results of a cell-based bioassay.[13][14] With increasing passage number, cell lines can undergo changes in their morphology, growth rate, protein expression (including the target beta-2 adrenergic receptor), and overall responsiveness to stimuli.[13] This can lead to decreased assay sensitivity, altered drug potency (EC50 values), and poor reproducibility. It is crucial to use cells within a defined, low passage number range for all experiments to ensure consistent and reliable data.

Q5: How stable is Indacaterol in solution, and how should it be stored?

Indacaterol maleate is reported to be mostly insoluble or very slightly soluble in aqueous media across a pH range of 1 to 10.[15] Stock solutions are often prepared in organic solvents like methanol or DMSO.[16] Stability studies have shown that stock solutions of Indacaterol maleate in methanol are stable for at least two weeks when stored refrigerated at 4°C.[17][18] Working solutions in aqueous buffers may have more limited stability and should ideally be prepared fresh for each experiment. It is important to protect solutions from light.[17]

Troubleshooting Guides

Issue 1: High Background Signal in cAMP Assays

A high background signal can mask the specific response to Indacaterol, leading to a poor signal-to-noise ratio and inaccurate results.

Potential Cause Troubleshooting Step Expected Outcome
High Basal cAMP Levels in Cells 1. Serum-starve the cells for 2-4 hours before the assay. 2. Reduce the cell seeding density. 3. Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is optimal and not causing excessive basal cAMP accumulation.Reduction in the signal from untreated control wells.
Non-specific Binding of Detection Reagents 1. Increase the number of wash steps after antibody incubations. 2. Optimize the concentration of the detection antibodies. 3. Use a blocking buffer recommended for the specific assay format (e.g., HTRF).Decreased signal in "no cell" or "no primary antibody" control wells.
Autofluorescence of Cells or Compounds 1. For fluorescence-based assays, measure the fluorescence of unstained cells and cells treated with the test compound alone. 2. If using a plate reader, ensure the correct filter set is being used to minimize bleed-through.Identification of inherent fluorescence that may need to be subtracted from the final signal.
Contaminated Reagents or Media 1. Use fresh, sterile reagents and media. 2. Filter-sterilize all buffers.Elimination of unexpected signal in negative control wells.
Issue 2: Low Signal or Poor Assay Window

A weak signal or a small difference between the basal and maximally stimulated response can make it difficult to accurately determine the potency and efficacy of Indacaterol.

Potential Cause Troubleshooting Step Expected Outcome
Low Receptor Expression 1. Use a cell line known to express high levels of the beta-2 adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2AR). 2. Ensure cells are in a healthy, log-phase of growth. 3. Use cells with a low passage number.Increased maximal response to a saturating concentration of a full agonist like isoproterenol.
Suboptimal Assay Conditions 1. Optimize the cell seeding density. 2. Optimize the incubation time with Indacaterol. 3. Ensure the concentration of the PDE inhibitor is sufficient to prevent cAMP degradation.An increase in the overall assay window (the difference between minimum and maximum signal).
Indacaterol Degradation 1. Prepare fresh dilutions of Indacaterol for each experiment from a frozen stock. 2. Protect Indacaterol solutions from light. 3. Verify the integrity of the compound using an analytical method like HPLC.Consistent EC50 values and maximal response across experiments.
Inefficient Cell Lysis (for endpoint assays) 1. Ensure the lysis buffer is compatible with the assay and is used at the recommended concentration and incubation time. 2. Visually inspect the wells after lysis to confirm cell disruption.Increased release of intracellular cAMP for detection.
Issue 3: Inconsistent EC50 Values or Poor Reproducibility

Variability in the calculated potency (EC50) of Indacaterol can undermine the reliability of the bioassay.

Potential Cause Troubleshooting Step Expected Outcome
Variable Cell Health and Passage Number 1. Establish a strict cell culture protocol, including seeding density, passage schedule, and use of a consistent lot of serum. 2. Only use cells within a validated, low passage number range for all experiments.More consistent dose-response curves and EC50 values between experiments.
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques. 2. For serial dilutions, ensure thorough mixing at each step. 3. Use a larger volume for initial dilutions to minimize the impact of small errors.Reduced variability between replicate wells and experiments.
Edge Effects in Microplates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure even temperature distribution during incubations. 3. Use plates with lids and consider adding sterile water or PBS to the empty outer wells.More uniform responses across the plate.
Inconsistent Reagent Preparation 1. Prepare fresh reagents for each experiment whenever possible. 2. If using frozen stocks, ensure they are thawed and mixed properly. 3. Use a consistent source and lot of critical reagents.Reduced batch-to-batch variability in assay performance.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated during the troubleshooting and validation of Indacaterol bioassays.

Table 1: Effect of Sample Dilution on Analyte Recovery in the Presence of Matrix Interference

Sample Dilution FactorAnalyte Recovery (%)
1 (Undiluted)65%
282%
595%
1099%
This table illustrates how diluting a sample can overcome matrix suppression and improve the accuracy of analyte quantification.[3][5]

Table 2: Impact of Cell Passage Number on Beta-2 Agonist Potency (EC50)

Cell Passage NumberIndacaterol EC50 (nM)
51.2
151.5
304.8
509.2
This table demonstrates the potential for a rightward shift in the EC50 value (decreased potency) with increasing cell passage number, highlighting the importance of using low-passage cells.

Table 3: Troubleshooting High Background in a cAMP HTRF Assay

ConditionHTRF Ratio (665/620 nm)Signal-to-Background (S/B) Ratio
Problem: High Background
Basal (No Agonist)0.852.1
Max Agonist1.8
Resolution: Serum Starvation (4h)
Basal (No Agonist)0.456.7
Max Agonist3.0
This table shows a significant reduction in the basal HTRF ratio and a corresponding improvement in the signal-to-background ratio after implementing a serum starvation step.

Experimental Protocols

Detailed Protocol: Indacaterol-induced cAMP Measurement in CHO-K1 Cells using HTRF

This protocol is adapted from a general HTRF cAMP assay and is suitable for determining the potency of Indacaterol in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.[1][7][19][20][21]

Materials:

  • CHO-K1 cells stably expressing the human beta-2 adrenergic receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Indacaterol

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture:

    • Culture the CHO-K1-β2AR cells according to standard protocols.

    • Use cells with a low passage number (e.g., <20) for all experiments.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal density (e.g., 2 x 10^5 cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of Indacaterol in DMSO (e.g., 10 mM).

    • Perform serial dilutions of Indacaterol in assay buffer containing a fixed concentration of PDE inhibitor (e.g., 500 µM IBMX) to create a dose-response curve.

  • Assay Protocol:

    • Add 5 µL of the cell suspension to each well of the 384-well plate.

    • Add 5 µL of the Indacaterol dilutions (or controls) to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP cryptate reagent.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665/620) for each well.

    • Plot the HTRF ratio against the logarithm of the Indacaterol concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_AR Beta-2 Adrenergic Receptor (GPCR) Indacaterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Bronchodilation PKA->Cellular_Response Leads to

Caption: Indacaterol Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-K1-β2AR) Plating 3. Plate Cells Cell_Culture->Plating Compound_Prep 2. Compound Dilution (Indacaterol) Treatment 4. Add Compound Compound_Prep->Treatment Plating->Treatment Incubation 5. Incubate Treatment->Incubation Detection 6. Add HTRF Reagents Incubation->Detection Read_Plate 7. Read Plate Detection->Read_Plate Data_Processing 8. Calculate HTRF Ratio Read_Plate->Data_Processing Curve_Fitting 9. Generate Dose-Response Curve & Calculate EC50 Data_Processing->Curve_Fitting

Caption: General Experimental Workflow for an Indacaterol Bioassay.

Troubleshooting_Decision_Tree Start Inconsistent Bioassay Results? Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Yes Check_Signal Low Signal/Window? Start->Check_Signal No Check_Cells Review Cell Culture: - Passage Number - Cell Health - Seeding Density Check_Reproducibility->Check_Cells Yes Check_Reagents Review Reagent Prep: - Pipetting - Dilutions - Reagent Stability Check_Reproducibility->Check_Reagents No Check_Receptor Verify Receptor Expression: - Cell Line - Passage Number Check_Signal->Check_Receptor Yes Check_Conditions Optimize Assay Conditions: - Incubation Time - Compound Stability - Cell Lysis Check_Signal->Check_Conditions No Check_Background High Background? Check_Basal Reduce Basal Signal: - Serum Starvation - Lower Cell Density - Optimize PDEi Check_Background->Check_Basal Yes Check_Nonspecific Minimize Nonspecific Binding: - Optimize Washes - Titrate Antibodies - Check for Autofluorescence Check_Background->Check_Nonspecific No

Caption: Troubleshooting Decision Tree for Indacaterol Bioassays.

References

Isotopic contribution of Indacaterol-d3 to the unlabeled analyte signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indacaterol-d3 as an internal standard in mass spectrometry-based bioanalysis.

Troubleshooting Guide: Unexpected Analyte Signal in Blank Samples

A common issue encountered during the analysis of Indacaterol is the appearance of a signal corresponding to the unlabeled analyte in blank samples that have been spiked only with the this compound internal standard. This can often be attributed to the isotopic contribution of the deuterated internal standard.

Problem: You are observing a peak at the m/z of unlabeled Indacaterol in your blank or zero samples (matrix spiked only with this compound).

Initial Checks:

  • Confirm Peak Identity: Ensure the peak retention time and ion ratios match that of a true Indacaterol standard.

  • System Contamination: Run a solvent blank (without matrix or internal standard) to rule out system contamination. If a peak is still present, troubleshoot the LC-MS/MS system for carryover.

Potential Cause & Solution Workflow:

G start Start: Unexplained Indacaterol Signal in Blanks check_purity 1. Check Certificate of Analysis (CoA) for this compound start->check_purity assess_contribution 2. Assess Isotopic Contribution check_purity->assess_contribution compare_guidelines 3. Compare with Regulatory Guidelines assess_contribution->compare_guidelines is_acceptable Is Contribution Acceptable? compare_guidelines->is_acceptable document_result Document in Validation Report is_acceptable->document_result Yes troubleshoot_method Troubleshoot & Optimize Method is_acceptable->troubleshoot_method No end_ok End: Proceed with Analysis document_result->end_ok end_issue End: Re-evaluate Method/IS troubleshoot_method->end_issue

Caption: Troubleshooting workflow for unexpected analyte signal.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution and why does it occur?

A1: Isotopic contribution, also known as isotopic cross-talk, refers to the signal from a stable isotope-labeled internal standard (SIL-IS) that is detected at the mass-to-charge ratio (m/z) of the unlabeled analyte. This occurs due to the natural abundance of heavier isotopes (e.g., ¹³C, ²H) in the chemical structure of the SIL-IS. Even with high isotopic purity, a small percentage of the SIL-IS molecules will have a mass that overlaps with the monoisotopic mass of the unlabeled analyte.

Q2: What are the acceptable limits for isotopic contribution of an internal standard to the analyte signal?

A2: Regulatory bodies provide guidelines on this matter. According to the ICH M10 Bioanalytical Method Validation guideline, the contribution of the internal standard to the analyte signal should be assessed. A common acceptance criterion is that the response of the internal standard at the analyte's m/z should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) . Conversely, the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard's response .

Q3: How can I determine the isotopic contribution of my this compound internal standard?

A3: You can determine the isotopic contribution experimentally by following this protocol:

  • Prepare a "zero sample" by spiking a blank biological matrix with your this compound internal standard at the concentration used in your analytical method.

  • Inject this sample into the LC-MS/MS system and monitor the signal at the m/z transitions for both the unlabeled Indacaterol and this compound.

  • Prepare a sample of the LLOQ by spiking the blank matrix with the unlabeled Indacaterol standard.

  • Calculate the ratio of the peak area of the unlabeled analyte in the zero sample to the peak area of the analyte in the LLOQ sample.

Q4: I don't have experimental data yet. Can I predict the isotopic contribution of this compound?

A4: Yes, you can theoretically predict the isotopic distribution and potential overlap using various software tools and online calculators. These tools use the chemical formula and the level of isotopic enrichment to predict the mass spectrum.

Table 1: Isotopic Distribution Calculation Tools

Tool/SoftwareTypeKey Features
IsoPatrn SoftwareCalculates isotope patterns for precursor and product ions in tandem mass spectrometry.
IsotopicLabelling R package R PackageAnalyzes MS isotopic patterns from labeling experiments.
Chemputer Isotope Pattern Calculator Online ToolSimple online calculator for predicting isotopic patterns from a chemical formula.
Scientific Instrument Services Isotope Distribution Calculator Online ToolCalculates and plots isotopic distributions for a given chemical species.

Q5: What should I do if the isotopic contribution of my this compound exceeds the acceptable limits?

A5: If the contribution is too high, consider the following actions:

  • Increase the LLOQ: A higher LLOQ will have a larger analyte signal, potentially making the relative contribution from the internal standard acceptable.

  • Optimize Chromatography: Ensure that the unlabeled analyte and the deuterated internal standard are chromatographically separated if possible, although this is often not the case for deuterated standards.

  • Select a Different Precursor/Product Ion Pair: Investigate if there are alternative fragmentation pathways that result in product ions with less isotopic overlap.

  • Use a Higher Purity Internal Standard: Check the Certificate of Analysis for your this compound and consider sourcing a batch with higher isotopic enrichment.

  • Mathematical Correction: In some cases, and with proper validation, a mathematical correction can be applied to subtract the contribution of the internal standard from the analyte signal. However, this approach should be used with caution and be well-documented.

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Contribution

Objective: To quantify the percentage of signal contribution from this compound to the unlabeled Indacaterol signal at the LLOQ.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Indacaterol reference standard

  • This compound internal standard

  • Validated LC-MS/MS system and method for Indacaterol analysis

Procedure:

  • Preparation of LLOQ Sample:

    • Spike a known volume of the blank matrix with the Indacaterol reference standard to achieve the final LLOQ concentration.

    • Process the sample according to your established extraction procedure.

  • Preparation of Zero Sample:

    • Spike the same volume of blank matrix with the this compound internal standard at the working concentration used in your assay.

    • Process this sample using the same extraction procedure.

  • LC-MS/MS Analysis:

    • Inject the prepared LLOQ and Zero samples onto the LC-MS/MS system.

    • For the LLOQ sample, measure the peak area of the unlabeled Indacaterol.

    • For the Zero sample, measure the peak area at the m/z corresponding to the unlabeled Indacaterol.

  • Calculation:

    • % Contribution = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100

Acceptance Criteria: The calculated % Contribution should be ≤ 20%.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Evaluation prep_lloq Prepare LLOQ Sample: Blank Matrix + Unlabeled Indacaterol analyze_lloq Analyze LLOQ Sample Measure Analyte Peak Area prep_lloq->analyze_lloq prep_zero Prepare Zero Sample: Blank Matrix + this compound IS analyze_zero Analyze Zero Sample Measure Signal at Analyte m/z prep_zero->analyze_zero calculate Calculate % Contribution analyze_lloq->calculate analyze_zero->calculate evaluate Compare to Acceptance Criteria (≤ 20%) calculate->evaluate

Caption: Workflow for determining isotopic contribution.

Indacaterol Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the stress testing and degradation pathways of Indacaterol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Indacaterol sample shows significant degradation under hydrolytic stress, but appears stable under thermal and photolytic conditions. Is this expected?

A1: Yes, this is the expected degradation pattern for Indacaterol. Studies have consistently shown that Indacaterol is susceptible to degradation under hydrolytic conditions, including acidic, basic, and neutral environments.[1][2][3][4][5] Conversely, the drug substance has been found to be stable under thermal, photolytic, and oxidative stress.[1][2][3][4][5] If you observe degradation under thermal or light stress, it may indicate the presence of impurities or issues with your experimental setup.

Q2: I am observing three primary degradation products (DPs) in my hydrolytic stress studies. Is there any information on their identity?

A2: Yes, forced degradation studies have identified three main degradation products, often labeled as DP1, DP2, and DP3, which form under acidic, basic, and neutral hydrolytic stress conditions.[1][2][3][4][5] These products have been characterized using advanced analytical techniques like LC-HRMS and MS/MS to elucidate their structures.[1][2][4]

Q3: I'm having trouble achieving good separation between Indacaterol and its degradation products on my HPLC system. What can I do?

A3: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Column Choice: A reversed-phase C18 or phenyl column is commonly used for Indacaterol analysis.[6][7] Ensure your column is appropriate and in good condition.

  • Mobile Phase Optimization: The mobile phase composition is critical. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and a phosphate buffer.[6][8][9] Adjusting the pH of the buffer (e.g., to 3.5) and the ratio of the organic to aqueous phase can significantly improve resolution.[6][9]

  • Flow Rate: While a standard flow rate is often 1.0 mL/min, slight adjustments can sometimes improve peak shape and separation.[6][8]

  • Gradient vs. Isocratic Elution: If you're using an isocratic method, switching to a gradient elution might be necessary to resolve closely eluting peaks.[7]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[10]

Q4: My results from forced degradation studies are inconsistent between batches. What could be the cause?

A4: Inconsistent results can stem from several sources:

  • Initial Purity: The impurity profile of the starting Indacaterol batch can influence degradation pathways.[11]

  • Precise Stress Conditions: Ensure that stress conditions (temperature, pH, reagent concentration) are precisely controlled and replicated for each experiment. Minor variations can lead to different degradation profiles.

  • Container Closure System: Interactions with or failures of the container can introduce variability.[12]

  • Analytical Method Robustness: Verify that your analytical method is robust. Small, deliberate variations in method parameters (like mobile phase composition or flow rate) should not significantly affect the results.[8]

Quantitative Data Summary: Indacaterol Degradation

The stability of Indacaterol has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][4] The following table summarizes the typical degradation behavior observed.

Stress ConditionReagents and ConditionsObservation% DegradationDegradation Products
Acid Hydrolysis 1 N HCl / 60°C / 4 hoursSignificant Degradation~21.39%DP1, DP2, DP3
Base Hydrolysis Specific conditions may varySignificant DegradationNot specifiedDP1, DP2, DP3
Neutral Hydrolysis WaterDegradation ObservedNot specifiedDP1, DP2, DP3
Oxidative 3% H₂O₂ / Room Temp / 2 hoursStableNo significant degradationN/A
Thermal Specific conditions may varyStableNo significant degradationN/A
Photolytic Specific conditions may varyStableNo significant degradationN/A

Note: The exact percentage of degradation can vary based on the specific experimental conditions such as time, temperature, and reagent concentration. The data presented is a summary from available literature.[1][7]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on Indacaterol, based on ICH guidelines and published methods.[1][6][8]

1. Acid Degradation (Hydrolysis)

  • Objective: To assess degradation in acidic conditions.

  • Procedure:

    • Prepare a stock solution of Indacaterol in a suitable diluent (e.g., methanol:water).

    • Treat the solution with an equal volume of 1 N Hydrochloric Acid (HCl).

    • Reflux the mixture at 60°C for approximately 4 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of 1 N Sodium Hydroxide (NaOH).

    • Dilute the final solution to a known concentration with the mobile phase and analyze by HPLC.

2. Base Degradation (Hydrolysis)

  • Objective: To evaluate degradation in alkaline conditions.

  • Procedure:

    • Prepare a stock solution of Indacaterol.

    • Treat the solution with an equal volume of 0.01 N NaOH.

    • Keep the mixture at room temperature for approximately 15 minutes.[7]

    • Neutralize the solution with an equivalent amount of 0.01 N HCl.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To determine stability against oxidation.

  • Procedure:

    • Prepare a stock solution of Indacaterol.

    • Add a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 2 hours.[7]

    • Dilute with the mobile phase and inject into the HPLC system.

4. Thermal Degradation

  • Objective: To study the effect of heat.

  • Procedure:

    • Place solid Indacaterol powder in a controlled temperature oven.

    • Expose the sample to heat (e.g., 60-80°C) for a defined period.

    • Alternatively, reflux a solution of Indacaterol.

    • After exposure, dissolve and dilute the sample appropriately for analysis.

5. Photolytic Degradation

  • Objective: To assess stability under light exposure.

  • Procedure:

    • Expose a solution of Indacaterol to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Below are diagrams illustrating the degradation pathway and a typical experimental workflow for stress testing.

G Indacaterol Indacaterol Acid Acidic Hydrolysis (e.g., HCl, Heat) Indacaterol->Acid Base Basic Hydrolysis (e.g., NaOH) Indacaterol->Base Neutral Neutral Hydrolysis (Water) Indacaterol->Neutral DPs Degradation Products (DP1, DP2, DP3) Acid->DPs Forms Base->DPs Forms Neutral->DPs Forms G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis API Indacaterol API Solvent Prepare Stock Solution API->Solvent Acid Acidic (HCl) Solvent->Acid Base Basic (NaOH) Solvent->Base Oxidative Oxidative (H2O2) Solvent->Oxidative Thermal Thermal (Heat) Solvent->Thermal Photo Photolytic (Light) Solvent->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Identify & Characterize DPs HPLC->Characterize

References

Enhancing the sensitivity of Indacaterol detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Indacaterol in complex biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Indacaterol in complex matrices like plasma and urine?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of Indacaterol in biological fluids.[1][2] This technique offers low limits of detection, often in the picogram per milliliter (pg/mL) range, making it suitable for pharmacokinetic studies where drug concentrations are very low.[3]

Q2: What are the typical linear ranges and limits of quantification (LLOQ) for Indacaterol detection?

A2: The linear range and LLOQ can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods, a typical linear range for Indacaterol in human plasma and urine is 0.075 to 100 ng/mL.[1][2][4] The LLOQ is generally around 0.075 ng/mL in plasma and urine.[1][2] For UPLC methods in lung tissue, a linear range of 0.10 to 100.0 µg/mL has been reported with an LLOQ of 0.10 µg/mL.[5]

Q3: Which sample preparation technique is recommended for Indacaterol analysis in biological samples?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting Indacaterol from complex matrices.[1][2][5] LLE with ethyl acetate is a common and straightforward method.[1][2] SPE, particularly molecularly imprinted solid-phase extraction (MISPE), can offer higher selectivity and recovery, which is especially beneficial for complex tissues like lung homogenates.[5]

Q4: How can I improve the recovery of Indacaterol during sample preparation?

A4: To improve recovery, ensure the pH of the sample is optimized for the chosen extraction method. For LLE with ethyl acetate, acidification of the plasma sample can improve extraction efficiency.[2] For SPE, carefully select the sorbent and optimize the loading, washing, and elution steps. The choice of eluting solvent is critical; for instance, a mixture of methanol and acetic acid has been shown to be effective for eluting Indacaterol from MISPE cartridges.[5]

Q5: What internal standard (IS) is suitable for Indacaterol analysis?

A5: Formoterol is a commonly used internal standard for the LC-MS/MS analysis of Indacaterol.[1][2][4] Salbutamol has also been used as an IS in UPLC methods.[5] The ideal IS should have similar chemical properties and extraction recovery to Indacaterol but a different mass-to-charge ratio (m/z) to avoid interference.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction from the sample matrix. 2. Suboptimal ionization in the mass spectrometer source. 3. Degradation of Indacaterol during sample processing or storage. 4. Incorrect mobile phase composition.1. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent or SPE sorbent). 2. Adjust MS source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization mode if applicable. 3. Ensure samples are stored correctly (e.g., at ≤ -18°C) and minimize freeze-thaw cycles. Perform stability tests. 4. Ensure the mobile phase pH and organic content are optimal for Indacaterol retention and ionization. Acidifying the mobile phase can improve peak shape and sensitivity.[1]
High Background Noise 1. Matrix effects from endogenous components in the sample. 2. Contamination from solvents, reagents, or labware. 3. Inadequate chromatographic separation from interfering substances.1. Employ a more selective sample preparation technique like SPE or MISPE.[5] Dilute the sample if possible without compromising sensitivity. 2. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware. 3. Optimize the chromatographic gradient to better separate Indacaterol from interfering peaks.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between Indacaterol and the stationary phase. 3. Incompatible injection solvent with the mobile phase. 4. Column degradation.1. Reduce the injection volume or the concentration of the sample. 2. Add a small amount of a competing base to the mobile phase or use a base-deactivated column. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1] 4. Replace the column with a new one of the same type.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Column equilibration issues.1. Ensure the solvent delivery system is functioning correctly and that the mobile phases are properly degassed and mixed. 2. Use a column oven and ensure it is set to a stable temperature.[5] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of matrix components with Indacaterol. 2. High concentrations of salts or other non-volatile components in the sample.1. Improve chromatographic separation to move Indacaterol away from interfering peaks. 2. Enhance the sample clean-up process to remove more of the interfering matrix components. A post-extraction spike analysis can help quantify the extent of matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for Indacaterol detection.

Table 1: Linearity and Sensitivity of Indacaterol Detection Methods

Analytical MethodMatrixLinearity RangeLLOQReference
LC-MS/MSHuman Urine0.075 - 100 ng/mL0.075 ng/mL[1]
LC-MS/MSHuman Plasma0.075 - 100 ng/mL0.075 ng/mL[2]
UPLC-UVRat Lung Homogenate0.10 - 100.0 µg/mL0.10 µg/mL[5]
HPLC-UVPharmaceutical Capsules1 - 44 µg/mL0.12 µg/mL[6][7]
RP-HPLCBulk and Tablet Dosage Form10 - 50 µg/mL0.52 µg/mL[8]

Table 2: Recovery and Precision Data for Indacaterol Analysis

Analytical MethodMatrixQC LevelMean Recovery (%)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Reference
LC-MS/MSHuman UrineLow, Mid, High89.8 - 93.5Not ReportedWithin ±15%[1]
LC-MS/MSHuman PlasmaLLOQ, Low, Mid, HighNot Reported7.6 - 10.8Accepted[2]
RP-HPLCBulk and Tablet Dosage FormNot Applicable99.97 - 100.4< 2< 2[8]

Experimental Protocols

Protocol 1: Indacaterol Detection in Human Plasma/Urine by LC-MS/MS

This protocol is based on established liquid-liquid extraction and LC-MS/MS methodologies.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of plasma or urine into a clean polypropylene tube.

  • Add 50 µL of the internal standard working solution (e.g., Formoterol).

  • For plasma samples, add 400 µL of 25% formic acid to acidify.[2]

  • Add 4 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., acidified water:methanol, 30:70, v/v).[1]

  • Vortex briefly and transfer to an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with acidified water and methanol (e.g., 30:70, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: Tandem mass spectrometer with a turbo-ion spray ionization source.

  • Ionization Mode: Positive ion mode.[1]

  • MRM Transitions:

    • Indacaterol: m/z 393.3 → 173.2[1]

    • Formoterol (IS): m/z 345.2 → [Daughter ion m/z][2]

Protocol 2: Indacaterol Detection in Lung Tissue by UPLC

This protocol is adapted from a method using molecularly imprinted solid-phase extraction.[5]

1. Sample Preparation (MISPE)

  • Homogenize lung tissue samples.

  • Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Condition a Molecularly Imprinted Polymer (MIP) cartridge with 1 mL of acetonitrile.[5]

  • Load 1 mL of the supernatant onto the conditioned MIP cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences (e.g., acetonitrile:water mixtures).[5]

  • Elute Indacaterol with 1 mL of an optimized eluting solvent (e.g., methanol:acetic acid, 90:10, v/v).[5]

  • Add the internal standard (e.g., Salbutamol) to the eluent.[5]

2. UPLC Analysis

  • UPLC System: Ultra-Performance Liquid Chromatography system.

  • Column: Hypersil gold C18, 2.2 µm (2.1 x 100 mm).[5]

  • Mobile Phase: Methanol and acidified water (pH 5.0) (50:50, v/v).[5]

  • Flow Rate: 0.35 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 35°C.[5]

  • Detection: UV detector at 220 nm.[5]

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation (LLE) cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (Positive ESI, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. IS Integrate->Quantify

Caption: Workflow for Indacaterol detection by LC-MS/MS.

experimental_workflow_uplc cluster_prep Sample Preparation (MISPE) cluster_analysis UPLC Analysis cluster_data Data Processing Sample Lung Tissue Homogenate Centrifuge Centrifuge Sample->Centrifuge Load Load Supernatant onto MISPE Cartridge Centrifuge->Load Wash Wash Cartridge Load->Wash Elute Elute Indacaterol Wash->Elute Add_IS Add Internal Standard Elute->Add_IS Inject Inject into UPLC Add_IS->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for Indacaterol detection by UPLC-UV.

References

Validation & Comparative

A Comparative Pharmacokinetic Profile of Indacaterol Versus Formoterol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two prominent long-acting beta2-agonists (LABAs), Indacaterol and Formoterol. The information presented is supported by experimental data to aid in understanding their distinct characteristics and clinical implications.

Indacaterol, an ultra-long-acting beta2-agonist (ultra-LABA), and Formoterol, a long-acting beta2-agonist (LABA), are both pivotal in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). While both drugs stimulate beta2-adrenergic receptors to induce bronchodilation, their pharmacokinetic properties, including their speed of onset, duration of action, and metabolic pathways, exhibit notable differences that influence their clinical use and dosing regimens.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Indacaterol and Formoterol, providing a clear comparison of their performance based on available experimental data.

Pharmacokinetic ParameterIndacaterolFormoterol
Onset of Action ~5 minutes[1][2][3]~2-3 minutes[4]
Duration of Action ~24 hours[2][3][5]~12 hours[4][6]
Time to Peak Plasma Concentration (Tmax) ~15 minutes[1][7][8][9][10]0.167 to 0.5 hours (10-30 minutes)[4]
Terminal Half-life (t1/2) 45.5 to 126 hours (average)[1][10]7 to 10 hours (formulation dependent)[4][11]
Effective Half-life 40 to 56 hours[1][10]Not typically reported
Absolute Bioavailability (Inhaled) 43-45%[1][10][12]~43% (pulmonary)[4]
Systemic Bioavailability (Inhaled) 43-45%[1][10][12]~60% (pulmonary and gut absorption)[4]
Protein Binding 94.1-96.2%[1]31-38% (serum albumin)[4]
Primary Metabolism Hydroxylation (via CYP3A4, CYP2D6, CYP1A1) and direct glucuronidation (via UGT1A1)Direct glucuronidation and O-demethylation (via CYP2D6, CYP2C19, CYP2C9, CYP2A6) followed by glucuronidation[4]
Primary Excretion Route Feces (as unchanged drug and metabolites)[10]Urine (as unchanged drug and metabolites)[4]

Experimental Protocols

The pharmacokinetic parameters detailed above are typically determined through rigorous clinical trials. While specific protocols may vary between studies, the general methodologies employed for inhaled bronchodilators like Indacaterol and Formoterol share common principles.

Bioavailability and Pharmacokinetic Studies

A common study design to assess the pharmacokinetics of inhaled drugs is the single-dose, two-way crossover study . In such a study, healthy volunteers or patients with stable respiratory disease are administered a single dose of the investigational drug on two separate occasions, with a washout period in between.

Key Methodological Components:

  • Subject Selection: Studies often enroll healthy, non-smoking volunteers to minimize variability. For studies in patients, individuals with a confirmed diagnosis of a condition like COPD are recruited.

  • Dosing and Administration: A single inhaled dose of the drug is administered using its specific inhaler device. To differentiate between pulmonary and gastrointestinal absorption, a "charcoal block" may be employed. This involves the oral administration of activated charcoal to prevent the absorption of any swallowed portion of the inhaled drug.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Sampling is frequent in the initial hours to accurately capture the absorption phase and peak concentration, and continues for an extended period to characterize the elimination phase.

  • Bioanalytical Method: Plasma or serum concentrations of the drug and its major metabolites are quantified using a validated, sensitive, and specific analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is observed.

    • AUC (Area Under the Curve): A measure of total systemic drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

Pharmacodynamic Assessment

To assess the onset and duration of action, pharmacodynamic studies are conducted, often in parallel with pharmacokinetic studies. The primary endpoint in these studies is the measurement of Forced Expiratory Volume in one second (FEV1) .

  • FEV1 Measurement: Spirometry is performed at baseline and at various time points after drug inhalation. Frequent measurements within the first hour post-dose are crucial to determine the onset of action, while measurements over 12 to 24 hours are necessary to establish the duration of bronchodilation.

  • Comparators: These studies often include a placebo arm to control for any non-drug-related effects and may also include an active comparator (such as another bronchodilator) to provide a benchmark for efficacy.

Signaling Pathway and Metabolic Fate

The following diagrams illustrate the mechanism of action of beta2-agonists and a comparative overview of the absorption and metabolism of Indacaterol and Formoterol.

Beta2-Adrenergic Receptor Signaling Pathway Beta2-Agonist\n(Indacaterol or Formoterol) Beta2-Agonist (Indacaterol or Formoterol) Beta2-Adrenergic Receptor Beta2-Adrenergic Receptor Beta2-Agonist\n(Indacaterol or Formoterol)->Beta2-Adrenergic Receptor Binds to G-protein G-protein Beta2-Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Relaxation of\nBronchial Smooth Muscle Relaxation of Bronchial Smooth Muscle Protein Kinase A->Relaxation of\nBronchial Smooth Muscle Leads to

Caption: Mechanism of action for Beta2-agonists.

Comparative Absorption and Metabolism of Indacaterol and Formoterol cluster_indacaterol Indacaterol cluster_formoterol Formoterol Inhaled Indacaterol Inhaled Indacaterol Lungs (Indacaterol) Lungs (Indacaterol) Inhaled Indacaterol->Lungs (Indacaterol) GI Tract (Indacaterol) GI Tract (Indacaterol) Inhaled Indacaterol->GI Tract (Indacaterol) Swallowed Portion Systemic Circulation (Indacaterol) Systemic Circulation (Indacaterol) Lungs (Indacaterol)->Systemic Circulation (Indacaterol) ~43-45% Absorption Liver (Indacaterol) Liver (Indacaterol) Systemic Circulation (Indacaterol)->Liver (Indacaterol) Metabolism Feces (Excretion) Feces (Excretion) Systemic Circulation (Indacaterol)->Feces (Excretion) Unchanged Drug GI Tract (Indacaterol)->Systemic Circulation (Indacaterol) Minimal Absorption Hydroxylated Metabolites &\nGlucuronide Conjugates Hydroxylated Metabolites & Glucuronide Conjugates Liver (Indacaterol)->Hydroxylated Metabolites &\nGlucuronide Conjugates CYP3A4, CYP2D6, CYP1A1, UGT1A1 Hydroxylated Metabolites &\nGlucuronide Conjugates->Feces (Excretion) Primary Route Inhaled Formoterol Inhaled Formoterol Lungs (Formoterol) Lungs (Formoterol) Inhaled Formoterol->Lungs (Formoterol) GI Tract (Formoterol) GI Tract (Formoterol) Inhaled Formoterol->GI Tract (Formoterol) Swallowed Portion Systemic Circulation (Formoterol) Systemic Circulation (Formoterol) Lungs (Formoterol)->Systemic Circulation (Formoterol) ~43% Absorption Liver (Formoterol) Liver (Formoterol) Systemic Circulation (Formoterol)->Liver (Formoterol) Metabolism Urine (Excretion) Urine (Excretion) Systemic Circulation (Formoterol)->Urine (Excretion) Unchanged Drug GI Tract (Formoterol)->Systemic Circulation (Formoterol) ~17% Absorption O-demethylated Metabolites &\nGlucuronide Conjugates O-demethylated Metabolites & Glucuronide Conjugates Liver (Formoterol)->O-demethylated Metabolites &\nGlucuronide Conjugates CYP2D6, CYP2C19, CYP2C9, CYP2A6 O-demethylated Metabolites &\nGlucuronide Conjugates->Urine (Excretion) Primary Route

Caption: Absorption and metabolic pathways.

References

A Comparative Guide to Bioanalytical Methods for Indacaterol and Salmeterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of contemporary bioanalytical techniques for the accurate measurement of two key long-acting beta-agonists, Indacaterol and Salmeterol, in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to select and implement the most suitable analytical methodology for their research needs.

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Indacaterol and Salmeterol, two widely used long-acting β2-adrenergic agonists for the treatment of chronic obstructive pulmonary disease (COPD). The selection of an appropriate bioanalytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes key performance characteristics of different methods, details experimental protocols, and presents a generalized workflow for bioanalytical analysis.

Comparative Analysis of Bioanalytical Methods

The quantification of Indacaterool and Salmeterol, often in combination with other drugs like glycopyrronium or fluticasone, in biological matrices such as human plasma, necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering low limits of quantification and high specificity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical formulation analysis.

The following tables summarize the key parameters of various published bioanalytical methods for Indacaterol and Salmeterol.

Table 1: Comparison of Bioanalytical Methods for Indacaterol

MethodAnalyte(s)MatrixSample PreparationChromatographic ColumnMobile PhaseLinearity RangeLower Limit of Quantification (LLOQ)
UPLC-MS/MS [1]Indacaterol, GlycopyrroniumHuman PlasmaSolid-Phase Extraction (SPE)Reversed PhaseNot Specified2-250 pg/mL2 pg/mL
HPLC-MS/MS [2][3]IndacaterolHuman PlasmaLiquid-Liquid Extraction (LLE) with Ethyl AcetateC18Water-Methanol (30:70, v/v)0.075 - 100 ng/mL0.075 ng/mL
RP-UPLC [4]IndacaterolRat LungMolecularly Imprinted Solid-Phase Extraction (MISPE)Hypersil gold C18Methanol and acidified water (pH 5.0) (50:50, v/v)Not SpecifiedNot Specified
Monolithic LC [5]Indacaterol Maleate, Glycopyrronium BromideInhaler CapsulesNot ApplicableOnyx monolithic C18Acetonitrile and 30 mM phosphate buffer (pH 3.5) (30:70, v/v)1–44 µg/mLNot Specified

Table 2: Comparison of Bioanalytical Methods for Salmeterol

MethodAnalyte(s)MatrixSample PreparationChromatographic ColumnMobile PhaseLinearity RangeLower Limit of Quantification (LLOQ)
LC-MS/MS [6]Salmeterol, FluticasoneBiological MatrixSolid-Phase Extraction (SPE)Discovery C180.1mM ammonium trifluoro acetate, acetonitrile (gradient)1.00-250.218 pg/mL1.000 pg/mL
LC-MS/MS [7]SalmeterolHuman PlasmaSolid-Phase Extraction (SPE)ACE 3 C18Acetonitrile, 5 mM ammonium trifluoroacetate buffer, and isopropyl alcoholNot SpecifiedNot Specified
LC-MS/MS [8]Salmeterol Xinafoate, Fluticasone PropionateHuman PlasmaProtein Precipitation followed by SPEPhenomenex Kinetex 1.7µm EVO C18Not Specified (gradient)0.050 to 50.000 pg/mL0.05 pg/mL
LC-MS/MS [9]Salmeterol, FluticasonePlasmaProtein Precipitation followed by SPENot SpecifiedNot Specified0.5 - 200 pg/mL (aqueous)Not Specified
RP-HPLC [10][11]Salmeterol XinafoateBulk and Pharmaceutical FormulationNot ApplicableInertsil ODS C18Methanol and water (60:40 v/v)20 to 70 ppm0.01429 ppm
HPLC [12]Salmeterol XinafoatePure Dosage FormNot ApplicableAgilent Zorbax Bonus RP0.1% Formic acid: Acetonitrile (64:36 v/v)40-60 µg/mL8.08 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of Indacaterol and Salmeterol.

Indacaterol by HPLC-MS/MS[2][3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of human plasma, add an internal standard (e.g., Formoterol).

    • Add 400 μL of 25% formic acid.

    • Add 4 mL of ethyl acetate and vortex for 60 seconds.

    • Centrifuge at 4000 rpm for 5 minutes at 5 °C.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue with 200 μL of the mobile phase (water-methanol, 30:70, v/v).

    • Inject 5 µL into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Water-Methanol (30:70, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • Mode: Tandem Mass Spectrometry (MS/MS)

    • Ionization: Not specified, but typically Electrospray Ionization (ESI)

    • Mass to Charge Ratio (m/z) for Indacaterol: 393.3[2][3]

Salmeterol and Fluticasone by LC-MS/MS[6]
  • Sample Preparation (Solid-Phase Extraction):

    • The specific SPE procedure was not detailed in the abstract but is a common technique for these analytes.

  • Chromatographic Conditions:

    • Column: Discovery C18

    • Mobile Phase: A gradient of 0.1mM ammonium trifluoro acetate and acetonitrile.

    • Injection Volume: 15 µL

  • Mass Spectrometric Detection:

    • Mass Transition Ions:

      • Salmeterol: 415.900 → 232.200

      • Fluticasone: 501.300 → 293.000

Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method, from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Reception Sample Reception & Logging Sample_Collection->Sample_Reception Sample_Storage Sample Storage (e.g., -80°C) Sample_Reception->Sample_Storage Sample_Preparation Sample Preparation (SPE, LLE, PPT) Sample_Storage->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC/UPLC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Data_Review Data Review & QC Concentration_Calculation->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: A generalized workflow for bioanalytical method development and validation.

This comprehensive guide provides a comparative overview of bioanalytical methods for Indacaterol and Salmeterol. The choice of a specific method will depend on the required sensitivity, the biological matrix, available instrumentation, and the specific goals of the research. The provided data and protocols serve as a valuable resource for initiating method development and validation in the field of pharmaceutical analysis.

References

A Comparative Guide to the Quantitative Analysis of Indacaterol: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Quantitative Methods

The quantification of Indacaterol has been successfully achieved using several analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

A summary of the performance characteristics of these methods is presented in the tables below.

Table 1: Performance Comparison of HPLC and UPLC-MS/MS Methods for Indacaterol Quantification
ParameterHPLC-UVHPLC-FluorescenceUPLC-MS/MS
Linearity Range 1.0 - 44.0 µg/mL[1][2]0.05 - 5.0 µg/mL[3]2 - 250 pg/mL[4]
Accuracy (% Recovery) 99.94 ± 0.96[5]99.97 ± 0.81[5]99.8 - 104.7%[6]
Precision (%RSD) < 2.0[3]< 2.0[3]7.6 - 10.8[6]
Limit of Detection (LOD) 0.078 µg/mL[5]0.0086 µg/mL[3]Not Reported
Limit of Quantification (LOQ) 0.238 µg/mL[5]0.0261 µg/mL[3]2 pg/mL[4]
Table 2: Performance of Spectrophotometric Methods for Indacaterol Quantification
ParameterUV SpectrophotometrySpectrofluorimetry
Linearity Range 1.0 - 10.0 µg/mL[5]1.0 - 40.0 ng/mL[5]
Accuracy (% Recovery) 99.94 ± 0.96[5]99.97 ± 0.81[5]
Precision (%RSD) 0.96[5]0.81[5]
Limit of Detection (LOD) 0.078 µg/mL[5]0.075 ng/mL[5]
Limit of Quantification (LOQ) 0.238 µg/mL[5]0.226 ng/mL[5]

Indacaterol Signaling Pathway

Indacaterol exerts its therapeutic effect by acting as a selective agonist at the beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[7][8] The binding of Indacaterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2AR Beta-2 Adrenergic Receptor (GPCR) Indacaterol->Beta2AR binds to Gs_protein Gs Protein (trimeric) Beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Indacaterol signaling pathway leading to bronchodilation.

Experimental Workflows and Protocols

The general workflow for the quantification of Indacaterol involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen analytical technique and the sample matrix.

Indacaterol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Bulk_Drug Bulk Drug/ Pharmaceutical Formulation Dissolution Dissolution in appropriate solvent Bulk_Drug->Dissolution Dilution Serial Dilution to working concentrations Dissolution->Dilution HPLC HPLC / UPLC-MS/MS Dilution->HPLC Spectro Spectrophotometry Dilution->Spectro Chromatogram Chromatogram/ Spectrum Acquisition HPLC->Chromatogram Spectro->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for Indacaterol quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Indacaterol in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and 5mM potassium dihydrogen orthophosphate containing 0.3% triethylamine (TEA), adjusted to pH 3.0 with orthophosphoric acid, in a ratio of 40:60 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 259 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of Indacaterol maleate in methanol.

    • Perform serial dilutions with the mobile phase to obtain working standard solutions within the linearity range.

    • For pharmaceutical preparations, dissolve a known amount of the formulation in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to the desired concentration.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of Indacaterol in biological matrices such as human plasma.[4][6]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5µm).[6]

  • Mobile Phase: An isocratic mobile phase consisting of deionized water and methanol (30:70 v/v) acidified with 300 µL of formic acid per liter.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Indacaterol: 393.3 -> 173.2 (m/z)[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add an internal standard.

    • Add 4 mL of ethyl acetate and vortex for 60 seconds.

    • Centrifuge the samples.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.[1]

    • Inject 5 µL into the UPLC-MS/MS system.[6]

UV-Visible Spectrophotometry

A simple and cost-effective method for the determination of Indacaterol in pure form and pharmaceutical preparations.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol.[5]

  • Analytical Wavelength: 259 nm.[5]

  • Sample Preparation:

    • Prepare a stock solution of Indacaterol maleate in methanol.

    • Prepare a series of standard solutions by diluting the stock solution with methanol to cover the concentration range of 1.0-10.0 µg/mL.[5]

    • For capsule formulations, accurately weigh the contents of several capsules, dissolve a portion equivalent to a single dose in methanol, and dilute to the desired concentration.[9]

    • Measure the absorbance of the standard and sample solutions at 259 nm against a methanol blank.

Conclusion

The choice of an analytical method for Indacaterol quantification should be guided by the specific requirements of the study. For routine quality control of bulk drug and pharmaceutical formulations, HPLC-UV and UV Spectrophotometry offer a good balance of accuracy, precision, and cost-effectiveness. When high sensitivity and selectivity are paramount, particularly for the analysis of biological samples with complex matrices, UPLC-MS/MS is the method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Establishing the Limit of Detection and Quantification for Indacaterol in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Indacaterol in human plasma. The objective is to offer a comprehensive resource for selecting an appropriate bioanalytical method based on sensitivity requirements and sample preparation considerations. The presented data is compiled from peer-reviewed studies and highlights key performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Comparison of Analytical Methods

The following table summarizes the key performance parameters of two prominent LC-MS/MS methods for the determination of Indacaterol in plasma. Method 1 utilizes a highly sensitive approach with solid-phase extraction (SPE), while Method 2 employs a robust liquid-liquid extraction (LLE) technique.

ParameterMethod 1: UPLC-MS/MS with Solid-Phase ExtractionMethod 2: HPLC-MS/MS with Liquid-Liquid Extraction
Limit of Detection (LOD) Not explicitly stated, but expected to be < 2 pg/mL0.050 ng/mL[1]
Limit of Quantification (LOQ) 2 pg/mL[2]0.075 ng/mL[1]
Calibration Curve Range 2 - 250 pg/mL[2]0.075 - 100 ng/mL[1]
Sample Preparation Solid-Phase Extraction (SPE)[2]Liquid-Liquid Extraction (LLE)[1]
Instrumentation UPLC-MS/MS[2]HPLC-MS/MS[1]
Internal Standard Not specifiedFormoterol[1]

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below. These protocols are based on validated methods and offer a blueprint for implementation in a laboratory setting.

Method 1: UPLC-MS/MS with Solid-Phase Extraction

This method is characterized by its high sensitivity, making it suitable for studies requiring the measurement of very low concentrations of Indacaterol.

Sample Preparation: A solid-phase extraction (SPE) procedure is employed to isolate Indacaterol and the internal standard from human plasma.[2] While the specific SPE cartridge and reagents were not detailed in the source, a general workflow is depicted in the diagram below.

Chromatography:

  • System: Ultra-Performance Liquid Chromatography (UPLC)[2]

  • Column: Reversed-phase column[2]

  • Mobile Phase: Specific composition not detailed.

Mass Spectrometry:

  • System: Tandem mass spectrometer (MS/MS)[2]

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

Method 2: HPLC-MS/MS with Liquid-Liquid Extraction

This method offers a robust and widely accessible approach for the quantification of Indacaterol in plasma.

Sample Preparation: [1]

  • To 1 mL of human plasma, add the internal standard (Formoterol).

  • Perform liquid-liquid extraction using ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase (water:methanol, 30:70, v/v, acidified).

Chromatography: [1]

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 column

  • Mobile Phase: Water:Methanol (30:70, v/v), acidified

  • Flow Rate: 1 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry: [1]

  • System: Tandem mass spectrometer (MS/MS)

  • Ionization: Turbo-ion spray in positive ion mode

  • Monitored Transitions:

    • Indacaterol: m/z 393.3 → 173.2

    • Formoterol (IS): m/z 345.2 → 149.1

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two described methods.

G cluster_0 Method 1: Solid-Phase Extraction Workflow plasma Plasma Sample loading Sample Loading plasma->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution analysis UPLC-MS/MS Analysis elution->analysis G cluster_1 Method 2: Liquid-Liquid Extraction Workflow plasma_is Plasma Sample + Internal Standard extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma_is->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

References

Linearity assessment of the calibration curve for Indacaterol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the linearity of calibration curves for the quantification of Indacaterol, a long-acting beta-agonist (LABA), using various analytical techniques. The performance is compared with alternative LABAs, Salmeterol and Formoterol, supported by experimental data from multiple studies. This document is intended for researchers, scientists, and drug development professionals to aid in analytical method selection and validation.

Comparative Linearity Data for Indacaterol

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter in method validation, ensuring the accuracy of quantitative analysis. The following table summarizes the linearity data for Indacaterol analysis obtained by various research groups using primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical MethodLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
RP-HPLC10 - 50y = 38835x + 2782910.9993[1][2]
RP-HPLC13.75 - 82.5y = 17065x + 30290.999[3]
RP-HPLC50 - 300Not Provided0.9995[4]
RP-HPLCNot Specifiedy = 24501x + 7142.3Not Provided[5]
UPLC-MS/MS0.000075 - 0.1Not Provided> 0.999[6][7][8]
RP-UPLC0.10 - 100.0Not Provided> 0.99[9]

Linearity Data for Alternative Long-Acting Beta-Agonists (LABAs)

For comparative purposes, the linearity data for other commonly used LABAs, Salmeterol and Formoterol, are presented below. These alternatives are often analyzed using similar RP-HPLC methods.

AnalyteAnalytical MethodLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
Salmeterol RP-HPLC40 - 60y = 49109x + 273180.999[10]
RP-HPLC0.025 - 4.8Not Provided> 0.999[1]
RP-HPLC20 - 100y = 0.009x - 0.0030.999[2][4]
RP-HPLC10 - 50Not Provided0.999[5]
RP-HPLC10 - 50Not Provided0.9958[11]
Formoterol UPLC80-120% of working conc.Not Provided≥0.999[3]
RP-HPLC1.5 - 9.0y = 36294x + 772.8Not Provided[7]
RP-HPLC2 - 7Not ProvidedNot Provided[12]
RP-HPLC17.5 - 52.5Not ProvidedNot Provided[13]
RP-HPLC2.4 - 37y = 59439x - 7225> 0.999[6]

Experimental Protocol for Linearity Assessment

The following is a generalized experimental protocol for determining the linearity of a calibration curve for Indacaterol analysis by RP-HPLC, based on common practices and ICH guidelines.[14][15]

1. Preparation of Standard Stock Solution:

  • Accurately weigh a suitable amount of Indacaterol reference standard.

  • Dissolve the standard in a pre-determined diluent (e.g., a mixture of methanol and water) to obtain a stock solution of a known high concentration (e.g., 100 µg/mL).

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the diluent.[14][15][16]

  • The concentration levels should span the expected range of the samples, typically from 80% to 120% of the target assay concentration.[14] For instance, for a target concentration of 20 µg/mL, the standards could be prepared at 10, 15, 20, 25, and 30 µg/mL.

3. Chromatographic Conditions:

  • Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio and pH should be optimized for adequate separation and peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection Wavelength: UV detection is typically set at the maximum absorbance wavelength of Indacaterol, which is around 260 nm.[1][2]

  • Injection Volume: A fixed volume, for example, 20 µL, should be used for all injections.

4. Data Acquisition:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area response for each injection.

5. Data Analysis:

  • Calculate the mean peak area for each concentration level.

  • Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).

  • Perform a linear regression analysis on the data points.[15]

  • Determine the regression equation (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).[15]

  • The acceptance criterion for linearity is typically a correlation coefficient (r) of ≥ 0.995.[14]

Experimental Workflow for Linearity Assessment

The following diagram illustrates the key steps in the experimental workflow for assessing the linearity of a calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Standard Stock Solution dilutions Create Serial Dilutions (min. 5 concentrations) stock->dilutions hplc Inject Each Concentration into HPLC (n=3) dilutions->hplc data_acq Record Peak Area Response hplc->data_acq plot Plot Mean Peak Area vs. Concentration data_acq->plot regression Perform Linear Regression Analysis plot->regression eval_params Evaluate: y=mx+c, r² (Acceptance: r² ≥ 0.995) regression->eval_params

References

Safety Operating Guide

Proper Disposal of Indacaterol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Indacaterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist Indacaterol, is critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. As this compound is intended for research purposes only and not for human or veterinary use, its disposal falls under regulations for chemical and pharmaceutical waste.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Hazard Profile and Safety Information

Based on the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal planning. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][4]

Table 1: Hazard Classification for this compound

Hazard Class GHS Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed
Acute Toxicity (Dermal) H312 Harmful in contact with skin
Acute Toxicity (Inhalation) H332 Harmful if inhaled
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

Source: Cayman Chemical Safety Data Sheet

Step-by-Step Disposal Protocol

While a specific protocol for this compound is not detailed in public regulations, a standardized procedure based on federal and local guidelines for pharmaceutical waste should be followed. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Step 1: Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous waste.

  • Listed Waste: Check if Indacaterol is on the EPA's P- or U-lists of hazardous wastes.[6]

  • Characteristic Waste: Even if not listed, the waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given its hazard profile (harmful if swallowed, inhaled, or in contact with skin), it should be managed as, at minimum, a non-hazardous pharmaceutical waste requiring special handling.

Step 2: Segregation and Collection

Proper segregation is crucial to prevent accidental exposure and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: Label the container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the associated hazard pictograms.

  • Accumulation: Store the waste container in a designated, secure satellite accumulation area within or near the laboratory. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

Step 3: Disposal and Removal

Disposal of pharmaceutical waste must be handled by a licensed hazardous waste contractor.

  • Contact EHS: Notify your institution's EHS department to arrange for the pickup of the waste container.[8]

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain. The EPA's "Subpart P" regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[5][6] The SDS also warns against allowing the substance to enter sewers or groundwater.

    • DO NOT place this compound waste in regular trash or biohazardous waste bags.

  • Treatment Method: The standard and required method for treating pharmaceutical waste is incineration at a permitted medical waste treatment facility.[5][7][9] This ensures the complete destruction of the active chemical components.

Step 4: Documentation

Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. For certain substances, the DEA requires specific forms (e.g., Form 41 for controlled substance destruction), though this is not specified for this compound.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Segregation & Accumulation cluster_2 Phase 3: Final Disposal A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) & Institutional EHS Policy A->B C Characterize Waste: Is it RCRA Hazardous? B->C D Label as 'Hazardous Waste' (e.g., P- or U-listed) C->D Yes E Label as 'Pharmaceutical Waste' for Incineration C->E No F Place in a Designated, Labeled, & Sealed Container D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Waste Pickup Request G->H I Waste Collected by Licensed Contractor H->I J Transport to Permitted Treatment Facility I->J K Final Disposal via Incineration J->K L Complete Waste Disposal Manifest/Record K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Indacaterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indacaterol-d3. Adherence to these procedures is vital for ensuring personal safety and maintaining a sterile laboratory environment.

This compound is a deuterated stable isotope of Indacaterol, a long-acting β2-adrenergic receptor agonist.[1] For research purposes, it is essential to handle this compound with care, as it is classified as harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may lead to respiratory irritation.

Hazard Identification and Classification

The following table summarizes the hazard statements for this compound according to the Globally Harmonized System (GHS).

Hazard Classification GHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. This includes protection for the eyes, face, hands, and body.

PPE Component Specification Reason for Use
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards.[2]To protect against splashes and airborne particles that can cause serious eye irritation.
Face Protection Face shield worn over safety goggles.[2][3]Provides an additional layer of protection for the entire face from splashes or aerosols.
Hand Protection Double gloving with powder-free, disposable nitrile gloves.[4][5]Prevents skin contact, as the compound is harmful if absorbed through the skin. The outer glove should be changed every 30 minutes or immediately if contaminated.[4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects the skin and personal clothing from contamination.
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[4]Prevents inhalation of the fine powder, which can cause respiratory irritation.[6]

Engineering Controls and Safe Handling Practices

To further mitigate risks, all handling of powdered this compound should be performed within a certified chemical fume hood or a glove box.[6] These engineering controls are the primary line of defense against inhalation exposure.[7]

Standard Operating Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment and waste disposal containers should be within easy reach inside the containment unit.

  • Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, mask, goggles, face shield, outer gloves).

  • Handling: Conduct all weighing and transfer operations within the fume hood or glove box to contain any airborne particles.[6] Use tools and techniques that minimize dust generation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, mask, and inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and excess compound, must be treated as hazardous chemical waste.

  • Segregation: Collect all contaminated materials (gloves, gowns, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Deactivation: For disposal of the chemical itself, follow institutional guidelines. If none are available, the "mix and trash" method can be used for small quantities:

    • Remove the drug from its original container.

    • Mix the powder with an undesirable substance like cat litter or used coffee grounds.[10]

    • Place the mixture in a sealed plastic bag or container.[10]

  • Final Disposal: Dispose of the sealed hazardous waste container through your institution's environmental health and safety office or a licensed chemical waste contractor.

Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assemble Materials & PPE B Prepare Containment Area (Fume Hood/Glove Box) A->B C Don PPE D Perform Weighing & Transfer in Containment C->D E Decontaminate Surfaces & Equipment D->E F Doff PPE G Segregate & Dispose of Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.